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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of (Prop-1-yn-1-yl)boronic Acid: pKa, Solubility, and Stability Dynamics

Executive Summary (Prop-1-yn-1-yl)boronic acid (also known as 1-propynylboronic acid) is an organoboron compound featuring a boronic acid functional group directly attached to an sp-hybridized propynyl chain[1]. While it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Prop-1-yn-1-yl)boronic acid (also known as 1-propynylboronic acid) is an organoboron compound featuring a boronic acid functional group directly attached to an sp-hybridized propynyl chain[1]. While it serves as a critical C3-building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), its practical application is frequently hindered by its challenging physicochemical profile.

This whitepaper provides an in-depth analysis of the acid-base equilibria (pKa) and thermodynamic solubility of (prop-1-yn-1-yl)boronic acid. By examining the causality behind its limited solubility and its susceptibility to base-catalyzed protodeboronation, this guide establishes robust, self-validating protocols for handling, measuring, and formulating this highly reactive species.

Molecular and Physicochemical Data

The baseline physicochemical properties of (prop-1-yn-1-yl)boronic acid dictate its behavior in both aqueous and organic environments.

PropertyValueScientific Implication
IUPAC Name (Prop-1-yn-1-yl)boronic acidTerminal methyl group provides slight steric bulk compared to ethynylboronic acid.
Molecular Formula C₃H₅BO₂Low molecular weight (83.88 g/mol )[1].
Appearance Pale beige solidIndicates potential formation of crystalline hydrogen-bonded networks.
Melting Point 123–127 °CHigh for a low-MW compound, suggesting strong intermolecular lattice forces[1].
Acidity (pKa) ~9.80 (Reported)Anomalously high for an alkynyl system; reflects aqueous instability[1].
Solubility Very slightly solublePoor solubility in methanol and chloroform, even with applied heat[1].

Acid-Base Equilibria and the pKa Paradox

The Mechanism of Boronic Acid Acidity

Boronic acids do not act as Brønsted-Lowry acids (proton donors). Instead, they function as Lewis acids. In aqueous media, the electron-deficient boron atom (possessing an empty p-orbital) accepts a hydroxide ion (OH⁻) from water, forming a tetrahedral boronate anion and releasing a proton[2]:

R-B(OH)2​+H2​O⇌R-B(OH)3−​+H+

The pKa is therefore a measure of the stability of the resulting tetrahedral boronate anion. Electron-withdrawing groups stabilize the negative charge on the boron, increasing Lewis acidity (lowering the pKa)[3].

The pKa Anomaly of Alkynylboronic Acids

The reported pKa of (prop-1-yn-1-yl)boronic acid is approximately 9.80[1]. From a purely theoretical standpoint, this presents a paradox. The sp-hybridized carbon of the alkyne is highly electronegative compared to sp² (phenyl) or sp³ (alkyl) carbons. For context, phenylboronic acid has a pKa of ~8.8[3]. One would expect the strongly electron-withdrawing propynyl group to yield a pKa significantly lower than 8.8.

The Causality of the Anomaly: The reported value of 9.80 is likely an apparent pKa skewed by chemical instability. Alkynylboronic acids are notoriously unstable in alkaline aqueous solutions. When the tetrahedral boronate anion forms at high pH, the polarized sp-carbon-boron bond is severely weakened. This triggers rapid protodeboronation —cleavage of the C-B bond to yield propyne gas and boric acid[4]. Because the boronate anion decomposes as rapidly as it forms during a titration, the equilibrium is continuously disrupted, leading to artificially elevated pKa readings in standard potentiometric assays.

Thermodynamic Solubility Limitations

Solvent Incompatibility

(Prop-1-yn-1-yl)boronic acid exhibits a highly restrictive solubility profile. It is reported to be "very slightly soluble" in common polar organic solvents like methanol and chloroform, even under heating[1].

Structural Causality: Boroxine Formation and Lattice Energy

The poor solubility is driven by two interconnected thermodynamic factors:

  • Boroxine Anhydride Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). The dehydration of (prop-1-yn-1-yl)boronic acid into its boroxine form creates highly non-polar, rigid macrocycles that resist solvation by protic solvents like methanol.

  • Crystal Lattice Packing: The linear, rigid geometry of the alkyne chain allows the molecules to pack densely in the solid state. Combined with extensive intermolecular hydrogen bonding between the -B(OH)₂ groups, the lattice energy of the solid (evidenced by the high melting point of 123–127 °C) exceeds the solvation energy provided by solvents like chloroform.

Experimental Methodologies

To extract reliable data from this challenging compound, standard analytical protocols must be heavily modified.

Protocol A: Rapid Potentiometric Titration for Unstable Boronic Acids

To determine the true pKa while outcompeting the kinetics of protodeboronation, a rapid, low-temperature titration must be employed.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol/Water to ensure complete initial dissolution. Degas the solvent with Argon for 30 minutes to remove dissolved CO₂.

  • Temperature Control: Maintain the titration vessel at 10 °C using a jacketed beaker to slow the kinetics of base-catalyzed protodeboronation.

  • Analyte Introduction: Dissolve 10 mg of (prop-1-yn-1-yl)boronic acid in 20 mL of the solvent mixture under an Argon blanket.

  • Rapid Titration: Use an automated titrator to dispense 0.05 M NaOH at a rapid, continuous rate (rather than equilibrium-wait dosing).

  • Data Extrapolation: Record the pH curve. To find the aqueous pKa, repeat the experiment at varying methanol concentrations (e.g., 30%, 40%, 50%) and use the Yasuda-Shedlovsky extrapolation method to calculate the theoretical pKa at 0% organic solvent.

Protocol B: Shake-Flask Thermodynamic Solubility Assay
  • Saturation: Add an excess of (prop-1-yn-1-yl)boronic acid (approx. 50 mg) to 5 mL of the target solvent (e.g., Methanol) in a sealed, amber glass vial.

  • Equilibration: Agitate the vial on an orbital shaker at 300 RPM at exactly 25.0 °C for 24 hours. (Do not exceed 24 hours to prevent slow solvolysis/degradation).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate immediately in a stabilizing buffer (pH 4.0) and quantify the concentration via Reverse-Phase HPLC using a UV detector (monitoring the alkyne chromophore at low wavelengths, ~210 nm).

Formulation Workarounds: Bypassing Solubility and pKa Limitations

Because the free acid is poorly soluble and prone to degradation, modern synthetic workflows rarely utilize (prop-1-yn-1-yl)boronic acid in its native state. Instead, the empty p-orbital is chemically masked to prevent OH⁻ coordination, thereby halting protodeboronation and disrupting the hydrogen-bonded lattice to increase solubility[5][6].

  • MIDA Esters: Reacting the free acid with N-methyliminodiacetic acid (MIDA) forms a stable, sp³-hybridized boron center. The MIDA ester is highly soluble in organic solvents and completely resistant to protodeboronation, acting as a stable "slow-release" mechanism for the free acid during cross-coupling[6].

  • Trifluoroborate Salts: Conversion to potassium (prop-1-yn-1-yl)trifluoroborate (BF₃K) yields a bench-stable, highly soluble salt[5].

Diagram: Chemical Fate and Stabilization Workflow

G FreeAcid (Prop-1-yn-1-yl)boronic Acid (Poor Solubility, Unstable) AqBase Aqueous Base (OH-) pH > pKa (~9.80) FreeAcid->AqBase Esterification Esterification / Salt Formation (Pinacol, MIDA, KHF2) FreeAcid->Esterification Tetrahedral Tetrahedral Boronate Anion [Reactive Intermediate] AqBase->Tetrahedral Degradation Protodeboronation (Propyne + Boric Acid) Tetrahedral->Degradation StableAdduct Protected Boron Species (MIDA Ester / Trifluoroborate) Esterification->StableAdduct CrossCoupling Suzuki-Miyaura Cross-Coupling StableAdduct->CrossCoupling

Chemical fate of (prop-1-yn-1-yl)boronic acid: Base-catalyzed degradation vs. synthetic stabilization.

References

  • EvitaChem. "Buy (Prop-1-yn-1-yl)boronic acid (EVT-15432415)." EvitaChem.
  • MDPI. "On the Computational Determination of the pKa of Some Arylboronic Acids." MDPI.
  • National Institutes of Health (NIH). "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." PMC.
  • Accounts of Chemical Research. "Tetracoordinate Boron Intermediates Enable Unconventional Transformations." ACS Publications.
  • ChemicalBook. "ETHYNYLBORONIC ACID MIDA ESTER." ChemicalBook.

Sources

Exploratory

The Electronic and Steric Architecture of (Prop-1-yn-1-yl)boronic Acid: A Technical Guide for Advanced Synthesis

Executive Summary (Prop-1-yn-1-yl)boronic acid (chemical formula C3​H5​BO2​ ) is a highly reactive, linear organoboron building block utilized extensively in modern organic synthesis and drug development[1]. Unlike stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Prop-1-yn-1-yl)boronic acid (chemical formula C3​H5​BO2​ ) is a highly reactive, linear organoboron building block utilized extensively in modern organic synthesis and drug development[1]. Unlike standard alkyl or aryl boronic acids, alkynylboronic acids present a unique dichotomy: they are exceptionally potent nucleophiles in cross-coupling reactions but are notoriously susceptible to hydrolytic degradation[2]. This whitepaper deconstructs the electronic and steric properties of (prop-1-yn-1-yl)boronic acid, explaining the fundamental causality behind its reactivity, its propensity for protodeboronation, and the self-validating experimental protocols required to harness its potential.

Structural & Electronic Anatomy

The reactivity of (prop-1-yn-1-yl)boronic acid is dictated by the interplay between the sp-hybridized alkyne carbon and the sp²-hybridized boron atom.

The Inductive Effect and Lewis Acidity

Boronic acids possess an empty p-orbital, rendering them inherently Lewis acidic. In (prop-1-yn-1-yl)boronic acid, the boron atom is directly bonded to an sp-hybridized carbon. Because sp-carbons possess 50% s-character, they are highly electronegative. This creates a strong inductive electron-withdrawing effect (-I effect) that pulls electron density away from the boron center[2].

Causality: The depletion of electron density at the boron atom significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, (prop-1-yn-1-yl)boronic acid is substantially more Lewis acidic than its alkyl or aryl counterparts. This heightened electrophilicity allows for the ultra-fast coordination of nucleophiles (such as hydroxide or alkoxide bases) to form a tetracoordinate sp³ boronate "ate" complex[3].

Steric Profile: The Linear Advantage

Sterically, the prop-1-yn-1-yl group is exceptionally unhindered. The C−C≡C−B axis is perfectly linear (bond angle ~180°), and the terminal methyl group is positioned distally from the reactive boron center[4].

Causality: The absence of steric bulk adjacent to the boron atom eliminates the activation energy barriers typically associated with the approach of bulky transition metal complexes. This structural openness is the primary driver for the rapid transmetalation rates observed in palladium-catalyzed cross-coupling reactions.

logic_workflow A sp-Hybridized Carbon (High Electronegativity) B Empty p-Orbital on Boron (High Lewis Acidity) A->B Electron Withdrawal D Facile Nucleophilic Attack (Rapid Transmetalation) B->D Lowers LUMO E Susceptibility to Base (Protodeboronation Risk) B->E OH- Coordination C Linear Geometry (Minimal Steric Hindrance) C->D Steric Access F Suzuki-Miyaura & Petasis Reactions D->F

Fig 1: Logical workflow mapping electronic/steric inputs to reactivity outputs.

The Causality of Protodeboronation

While the high Lewis acidity and lack of steric hindrance make (prop-1-yn-1-yl)boronic acid highly reactive, these same properties render it chemically fragile. Alkynylboronic acids are well-documented to be highly unstable in basic aqueous solutions, undergoing rapid protodeboronation[2].

The Mechanistic Causality:

  • Coordination: A hydroxide ion (from the basic aqueous media) attacks the highly Lewis acidic, sterically unhindered boron atom, forming the [CH3​−C≡C−B(OH)3​]− ate-complex.

  • Fragmentation: The C-B bond cleaves. Because the sp-hybridized alkynyl carbon is highly electronegative, it can exceptionally stabilize the resulting carbanion intermediate ( CH3​−C≡C− ).

  • Protonation: The carbanion rapidly abstracts a proton from water, yielding propyne gas and boric acid.

Because the leaving group (the alkynyl anion) is thermodynamically stable relative to alkyl or aryl anions, the degradation pathway outcompetes productive cross-coupling if water and strong bases are present[5].

Reactivity Profile: Cross-Coupling Dynamics

To successfully utilize (prop-1-yn-1-yl)boronic acid, researchers must outpace protodeboronation. In Suzuki-Miyaura couplings, the transmetalation step is the critical juncture.

Transmetalation Kinetics: The formation of the tetracoordinate boron intermediate is essential for transferring the propynyl group to the Palladium(II) center[3]. Because the propynyl group is linear and sterically undemanding, the transfer from Boron to Palladium is nearly instantaneous once the ate-complex is formed. To prevent degradation, modern protocols often utilize anhydrous conditions, fluoride bases (which coordinate boron without providing protons), or employ the reagent as a pre-formed potassium trifluoroborate salt which slowly hydrolyzes in situ[3].

suzuki_pathway N1 (Prop-1-yn-1-yl)boronic Acid + Base (OH-) N2 Boronate Complex (Ate-Complex) [CH3-C≡C-B(OH)3]- N1->N2 Base Coordination N4 Transmetalation (Sterically Unhindered) N2->N4 N3 Pd(II) Aryl Halide Complex Ar-Pd-X N3->N4 N5 Reductive Elimination N4->N5 Fast due to sp-carbon N6 Internal Alkyne Product Ar-C≡C-CH3 N5->N6

Fig 2: Transmetalation pathway of (prop-1-yn-1-yl)boronic acid in Suzuki coupling.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the behavior of (prop-1-yn-1-yl)boronic acid.

PropertyValueCausality / Implication
Molecular Weight 83.88 g/mol [1]Low mass; degradation products (propyne) are highly volatile and easily lost.
Boron Hybridization sp² sp³Empty p-orbital defines Lewis acidity; transition to sp³ is sterically unhindered.
C(sp)-B Bond Angle ~180°Linear geometry minimizes steric crowding at the boron center[4].
Protodeboronation Rate High (in aqueous base)Driven by the thermodynamic stability of the sp-hybridized alkynyl carbanion[2].
Relative Lewis Acidity Alkynyl > Aryl > AlkylStrong inductive electron-withdrawing effect of the sp-carbon depletes electron density.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to verify mass balance and reaction success.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Couple (prop-1-yn-1-yl)boronic acid with an aryl bromide while suppressing protodeboronation.

  • System Preparation: Flame-dry a Schlenk flask under argon. The exclusion of water is the primary defense against hydrolytic C-B cleavage.

  • Reagent Loading: Add the aryl bromide (1.0 equiv), (prop-1-yn-1-yl)boronic acid (1.5 equiv), and an internal standard (1,3,5-trimethoxybenzene, 0.5 equiv) for self-validation.

  • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and anhydrous Cs2​CO3​ (2.0 equiv). Causality: Cesium carbonate provides the necessary basicity to form the boronate complex without introducing the protons required for the protodeboronation degradation pathway.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M).

  • Reaction & Self-Validation: Heat to 60°C for 4 hours. Take a 50 μL aliquot, filter through a short silica plug, and analyze via crude 1H NMR.

    • Validation Check: Compare the integration of the product's methyl group against the 1,3,5-trimethoxybenzene internal standard. If the boronic acid is consumed but product yield is low, trace moisture has induced protodeboronation.

Protocol B: In Situ NMR Monitoring of Protodeboronation Kinetics

Objective: Quantify the half-life of the boronic acid under specific basic conditions.

  • Sample Preparation: In an NMR tube, dissolve (prop-1-yn-1-yl)boronic acid (0.1 mmol) and an internal standard (maleic acid, 0.05 mmol) in 0.5 mL of THF−d8​ .

  • Baseline Acquisition: Acquire a baseline 1H NMR and 11B NMR spectrum. The 11B signal should appear around 28-30 ppm (characteristic of tricoordinate boron).

  • Base Introduction: Inject 0.1 mL of a 1.0 M solution of NaOD in D2​O .

  • Kinetic Acquisition: Immediately insert the tube into the spectrometer and acquire spectra every 5 minutes.

    • Validation Check (Mass Balance): Monitor the disappearance of the propynyl methyl singlet and the simultaneous appearance of dissolved propyne. The sum of the integrals of the starting material and the propyne product must continuously equal the initial integral relative to the maleic acid standard. A shift in the 11B NMR to ~5 ppm confirms the formation of the tetracoordinate borate species prior to degradation.

References

  • PubChem. "(Prop-1-yn-1-yl)boronic acid | C3H5BO2 | CID 131143213". National Center for Biotechnology Information. Available at:[Link]

  • SciSpace. "Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications". Available at: [Link]

  • N. N. N. "Boronic acids: preparation and application in organic synthesis and...". Available at: [Link]

  • ACS Publications. "Tetracoordinate Boron Intermediates Enable Unconventional Transformations". Accounts of Chemical Research. Available at: [Link]

Sources

Foundational

Crystallographic Data and Bonding in (Prop-1-yn-1-yl)boronic Acid Derivatives: A Technical Guide

Introduction (Prop-1-yn-1-yl)boronic acid (also known as 1-propynylboronic acid, C3​H5​BO2​ ) and its esterified derivatives are critical building blocks in modern organic synthesis[1]. As an sp-hybridized carbon nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Prop-1-yn-1-yl)boronic acid (also known as 1-propynylboronic acid, C3​H5​BO2​ ) and its esterified derivatives are critical building blocks in modern organic synthesis[1]. As an sp-hybridized carbon nucleophile, the propynyl moiety is frequently utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex carbon frameworks[2]. However, the intrinsic reactivity of the C(sp)-B bond poses unique stability challenges, particularly regarding protodeboronation. Understanding the crystallographic and bonding properties of these derivatives—ranging from the free boronic acid to pinacol (BPin) and N-methyliminodiacetic acid (MIDA) esters—is essential for optimizing their application in drug development and materials science[3].

Crystallographic Data and Structural Parameters

The solid-state structures of alkynylboronic acid derivatives reveal distinct geometric variations depending on the boron atom's coordination environment. The rehybridization of the boron center from sp 2 (in free acids and BPin esters) to sp 3 (in MIDA boronates) fundamentally alters the bond lengths and angles[3].

Quantitative Structural Comparison

The following table summarizes the typical bond lengths and spectral shifts observed across different (prop-1-yn-1-yl)boronic acid derivatives.

ParameterFree Boronic AcidPinacol Ester (BPin)MIDA Boronate
Boron Hybridization sp 2 sp 2 sp 3
Geometry Trigonal PlanarTrigonal PlanarTetrahedral
C≡C Bond Length (Å) ~ 1.20~ 1.20~ 1.20
B-C(sp) Bond Length (Å) ~ 1.55~ 1.56~ 1.60
B-O Bond Length (Å) ~ 1.36~ 1.36~ 1.46
B-N Bond Length (Å) N/AN/A~ 1.65
11 B NMR Shift (ppm) ~ 28 - 30~ 29 - 31~ 10 - 12

Bonding and Electronic Properties

The structural parameters outlined above are dictated by the electronic interplay between the alkyne π -system and the boron center.

  • π -Conjugation in sp 2 Systems: In the free boronic acid and BPin ester, the boron atom is sp 2 -hybridized, leaving an empty p-orbital perpendicular to the trigonal planar O-B-O framework. This empty p-orbital engages in hyperconjugation/ π -conjugation with the adjacent C≡C triple bond. This electronic delocalization shortens the B-C(sp) bond to approximately 1.55 Å, imparting partial double-bond character.

  • Dative Bonding and Rehybridization in MIDA Boronates: Complexation with the MIDA ligand introduces a transannular N→B dative bond (~1.65 Å)[3]. This interaction forces the boron atom to rehybridize to sp 3 , adopting a tetrahedral geometry. Consequently, the empty p-orbital is filled, breaking the conjugation with the alkyne. This loss of π -character elongates the B-C(sp) bond to ~1.60 Å. This structural shift is the fundamental reason MIDA boronates act as "protected" boronic acids; the lack of an empty p-orbital prevents transmetalation until the MIDA ligand is hydrolyzed.

  • Solid-State Packing: Free (prop-1-yn-1-yl)boronic acid typically crystallizes via intermolecular hydrogen bonding, forming classic R22​(8) dimeric motifs[1]. In contrast, the highly polar MIDA cage dominates the crystal packing of MIDA boronates, organizing the lattice through strong dipole-dipole interactions rather than hydrogen bonding.

Experimental Protocols: Synthesis and Crystallization

To study these crystallographic properties, researchers must synthesize and crystallize high-purity derivatives. The traditional Dean-Stark condensation often leads to protodeboronation of sensitive alkynylboronic acids. Therefore, a mild MIDA anhydride protocol is preferred[4].

Protocol 1: Synthesis of (Prop-1-yn-1-yl) MIDA Boronate via MIDA Anhydride

Causality & Trustworthiness: Utilizing MIDA anhydride acts as both the ligand source and an in-situ desiccant. This eliminates the need for harsh azeotropic heating, preserving the fragile C(sp)-B bond[4].

  • Preparation: In an oven-dried Schlenk flask under argon, add (prop-1-yn-1-yl)boronic acid (1.0 equiv) and MIDA anhydride (2.5 equiv).

  • Solvent Addition: Suspend the solids in anhydrous 1,4-dioxane (0.2 M relative to the boronic acid).

  • Reaction: Heat the mixture mildly to 70 °C for 12–24 hours. In-process check: The reaction progress can be visually monitored as the insoluble MIDA anhydride gradually dissolves upon complexation.

  • Validation: Take a small aliquot for 11 B NMR. A successful conversion is self-validated by the disappearance of the broad ~30 ppm peak (sp 2 boron) and the emergence of a sharp peak at ~10 ppm (sp 3 boron).

  • Purification: Concentrate the mixture under reduced pressure. Purify via silica gel plug filtration (eluting with Acetone/Hexane) to yield the pure MIDA boronate.

Protocol 2: Crystallization for Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Trustworthiness: MIDA boronates are highly polar. Vapor diffusion using a good solvent (acetone) and a volatile antisolvent (pentane or hexane) creates a slow, controlled supersaturation gradient, preventing rapid precipitation and yielding defect-free single crystals.

  • Dissolution: Dissolve 10–15 mg of the purified (prop-1-yn-1-yl) MIDA boronate in a minimum volume (0.5–1.0 mL) of HPLC-grade acetone in a small inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 3–4 mL of anhydrous pentane.

  • Sealing: Cap the outer vial tightly and wrap with Parafilm. Leave undisturbed at room temperature for 3–7 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them rapidly under a microscope and coat them in paratone oil to prevent atmospheric degradation prior to mounting on the diffractometer.

Visualizing the Workflow

The following diagram illustrates the logical progression from synthesis to crystallographic resolution, emphasizing the critical validation steps.

G A 1. Synthesis (MIDA Anhydride Method) B 2. Reaction Monitoring (11B NMR: sp2 → sp3) A->B Mild Heating (70°C) C 3. Purification (Silica Gel Filtration) B->C Shift to ~10 ppm D 4. Crystallization (Vapor Diffusion) C->D High Purity Boronate E 5. SCXRD Analysis (Bonding Resolution) D->E Defect-Free Crystal

Workflow for the synthesis and crystallographic resolution of MIDA boronates.

References

  • Title: PubChem Compound Summary for CID 131143213, (Prop-1-yn-1-yl)boronic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Rhodium/Copper Cocatalyzed Highly trans-Selective 1,2-Diheteroarylation of Alkynes with Azoles via C–H Addition/Oxidative Cross-Coupling: A Combined Experimental and Theoretical Study Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Mild Method for Making MIDA Boronates Source: Organic Letters URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to (Prop-1-yn-1-yl)boronic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (prop-1-yn-1-yl)boronic acid, a valuable reagent in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (prop-1-yn-1-yl)boronic acid, a valuable reagent in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but field-proven insights into the causality behind experimental choices and the inherent logic of its application. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower researchers in their synthetic endeavors.

Core Molecular and Structural Properties

(Prop-1-yn-1-yl)boronic acid, also known as 1-propynylboronic acid, is an organoboron compound featuring a boronic acid functional group attached to a propynyl group.[1] This unique structure imparts valuable reactivity, particularly in the formation of carbon-carbon bonds.

Fundamental Identifiers

A clear and unambiguous identification of a chemical entity is paramount for reproducible research. The following table summarizes the key identifiers for (prop-1-yn-1-yl)boronic acid.

IdentifierValueSource(s)
Molecular Formula C₃H₅BO₂[2]
Molecular Weight 83.88 g/mol [1][2]
IUPAC Name prop-1-ynylboronic acid[2]
CAS Number 875215-05-7[2]
Canonical SMILES B(C#CC)(O)O[2]
InChI InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3[2]
InChIKey BHEPPRJROHTIQA-UHFFFAOYSA-N[2]
Physicochemical Characteristics

The physical properties of a reagent dictate its handling, storage, and application conditions. (Prop-1-yn-1-yl)boronic acid is typically a pale beige solid.[1] Its melting point is reported to be in the range of 123-127 °C.[1] The solubility of this compound is limited, with it being only slightly soluble in methanol and chloroform, particularly with heating.[1]

Synthesis and Structural Elucidation

The synthesis of (prop-1-yn-1-yl)boronic acid can be approached through several established methods in organoboron chemistry. A common strategy involves the borylation of propyne or its derivatives. This can be achieved through direct boronation with reagents like boron trichloride followed by hydrolysis, or via transition metal-catalyzed borylation reactions.[1]

Reactivity and Applications in Organic Synthesis

The utility of (prop-1-yn-1-yl)boronic acid is primarily centered around its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] (Prop-1-yn-1-yl)boronic acid serves as an excellent substrate for these reactions, allowing for the introduction of a propynyl group into a wide range of organic molecules. This reaction is particularly valuable for the synthesis of conjugated systems, such as enynes and arylalkynes.[3][4]

The general workflow for a Suzuki-Miyaura coupling involving (prop-1-yn-1-yl)boronic acid is depicted below.

Suzuki_Miyaura_Workflow Reactants Reactants: (Prop-1-yn-1-yl)boronic acid Organic Halide/Triflate (R-X) Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction Heating Heating (Optional) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Cooling Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (R-C≡C-CH₃) Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions. For alkynylboronic acids, careful optimization is necessary to prevent side reactions such as protodeboronation or homocoupling.[4][5]

Other Potential Applications

Beyond Suzuki-Miyaura coupling, the unique electronic and structural features of (prop-1-yn-1-yl)boronic acid open up possibilities in other areas of chemical science:

  • Materials Science : The rigid, linear nature of the propynyl group makes it an attractive building block for the synthesis of novel polymers and other materials with interesting electronic and optical properties.[6]

  • Medicinal Chemistry : The boronic acid functional group is a known pharmacophore that can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.[1][7] The incorporation of an alkynyl group could provide a handle for further functionalization via "click" chemistry or other alkyne-specific reactions, making (prop-1-yn-1-yl)boronic acid a potentially valuable intermediate in drug discovery.[7]

Safety, Handling, and Storage

General Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form cyclic boroxines, which may affect their reactivity.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(Prop-1-yn-1-yl)boronic acid is a versatile and valuable reagent for organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique structural features also suggest potential for broader applications in materials science and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe use in a research setting.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English. 1981, 20(7), 589-590.
  • O'Donovan, M. R.; Mee, C. D.; Fenner, S.; Teasdale, A.; Phillips, D. H. Boronic acids--a novel class of bacterial mutagen.
  • (Prop-1-yn-1-yl)boronic acid | C3H5BO2 | CID 131143213 - PubChem. Available online: [Link]

  • [(Z)-prop-1-enyl]boronic acid - LookChem. Available online: [Link]

  • Masuda-Herrera, M. J.; Dobo, K. L.; Bercu, J. P.; Chellman, G. J.; George, K. M.; Gould, S. E.; Hewitt, N. J.; Le, H. T.; O'Donovan, M. R.; Perfetti, P. A.; Reeve, B. B.; St-Pierre, S.; Teasdale, A.; Van Gompel, J. J.; Weiner, S. K.; White, A. T. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environ. Mol. Mutagen.2019, 60(3), 231-244.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available online: [Link]

  • Li, Z.; et al. Organoboron catalysis for direct amide/peptide bond formation. Chem. Commun.2024, 60, 11181-11184.
  • [4-(prop-1-yn-1-yl)phenyl]boronic acid - NextSDS. Available online: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. Available online: [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. Available online: [Link]

  • (Prop-1-yn-1-yl)boronic acid | C3H5BO2 | CID 131143213 - PubChem. Available online: [Link]

  • [3-(Prop-1-yn-1-yl)phenyl]boronic acid - Hoffman Fine Chemicals. Available online: [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC. Available online: [Link]

  • Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives | Organic Letters - ACS Publications. Available online: [Link]

  • C. E. C. A. Hopkin, G. C. Lloyd-Jones and R. J. K. Taylor, Selection of boron reagents for Suzuki–Miyaura coupling, Chem. Soc. Rev., 2014, 43, 1573-1603.
  • (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... - ResearchGate. Available online: [Link]

  • (Z)-Prop-1-en-1-ylboronic acid - Sunway Pharm Ltd. Available online: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available online: [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available online: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. Available online: [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2005.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available online: [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. Available online: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available online: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available online: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available online: [Link]

  • M. Sako, et al. Metal-free C(aryl)–P bond cleavage: experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkynyl esters. Org. Chem. Front., 2022, 9, 2187-2192.
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar. Available online: [Link]

  • M. Balci, Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available online: [Link]

  • Prop-1-enylboronic acid | C3H7BO2 | CID 236540 - PubChem. Available online: [Link]

  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... - ResearchGate. Available online: [Link]

  • Computational insights into strain-increase allylborations for alkylidenecyclopropanes - Chemical Communications (RSC Publishing). Available online: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available online: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction - PubMed. Available online: [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. Available online: [Link]

  • The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid - Longdom Publishing. Available online: [Link]

  • Biomedical applications of boronic acid polymers - ResearchGate. Available online: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocol Using (Prop-1-yn-1-yl)boronic Acid

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Advanced methodology, mechanistic causality, and self-validating experimental design.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Advanced methodology, mechanistic causality, and self-validating experimental design.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a highly versatile transition-metal-catalyzed method for constructing carbon-carbon bonds[1]. While aryl and alkylboronic acids are standard bench reagents, the utilization of alkynylboronic acids—specifically (prop-1-yn-1-yl)boronic acid (MW: 83.88 g/mol )—presents a unique set of synthetic challenges[2][3]. This reagent is highly valuable for installing a propynyl group to form internal alkynes, which are critical structural motifs in advanced materials and active pharmaceutical ingredients (APIs)[4][5].

This application note details a field-proven, highly optimized protocol for the palladium-catalyzed cross-coupling of (prop-1-yn-1-yl)boronic acid with aryl halides. By addressing the inherent instability of the C-B bond in alkynyl systems, this guide provides a self-validating workflow designed to maximize yield and reproducibility.

Mechanistic Insights & Causality

To successfully employ (prop-1-yn-1-yl)boronic acid, one must understand the competing kinetic pathways in the reaction vessel. The catalytic cycle relies on the classical Pd(0)/Pd(II) manifold: oxidative addition, transmetalation, and reductive elimination[1].

The Protodeboronation Challenge: Alkynylboronic acids are stronger Lewis acids than their aryl counterparts[6]. The sp-hybridized carbon is highly electronegative, leaving the polarized C-B bond exceptionally vulnerable to hydrolytic cleavage (protodeboronation) in the presence of water or weak bases[6][7].

Causality in Reaction Design: To prevent the degradation of the boronic acid, the rate of transmetalation must outcompete the rate of protodeboronation. This is achieved by:

  • Solvent Selection: Utilizing an anhydrous, polar aprotic solvent (e.g., DMF) to maintain the solubility of the reactive intermediates without introducing hydrolytic pathways.

  • Base Selection: Employing a highly soluble, strong base (e.g., Cs2​CO3​ ) to rapidly form the nucleophilic boron "ate" complex, which is an absolute prerequisite for transferring the propynyl group to the Pd(II) center[8].

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L_2 Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(C≡C-CH3)L_2 OxAdd->TransMet + Base, (Prop-1-yn-1-yl)boronic acid RedElim Reductive Elimination Ar-C≡C-CH3 TransMet->RedElim RedElim->Pd0 - Product (Internal Alkyne)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the critical transmetalation step.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative optimization data for coupling (prop-1-yn-1-yl)boronic acid with a standard unactivated aryl bromide. The data illustrates how base solubility and solvent choice directly dictate the reaction's success.

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ K2​CO3​ THF / H2​O 8015%Massive protodeboronation due to water.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane8042%Slow transmetalation; incomplete conversion.
3 Pd(PPh3​)4​ Ag2​O THF7065%Ag(I) assists transmetalation, but cost is high.
4 Pd(PPh3​)4​ Cs2​CO3​ Anhydrous DMF 80 88% Optimal: Rapid "ate" complex formation.

Materials and Reagents

  • (Prop-1-yn-1-yl)boronic acid : 1.5 equivalents. (Note: Store at -20°C under argon to prevent degradation)[4].

  • Aryl Halide (Bromide or Iodide) : 1.0 equivalent.

  • Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] : 0.05 equivalents (5 mol%).

  • Cesium Carbonate ( Cs2​CO3​ ) : 2.5 equivalents. Must be oven-dried.

  • N,N-Dimethylformamide (DMF) : Anhydrous, strictly degassed.

  • Inert Gas : High-purity Argon.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes checkpoints to ensure the chemical integrity of the reaction.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Reaction (80°C, 12h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for the handling and coupling of (prop-1-yn-1-yl)boronic acid.

Step 1: Reagent Preparation (Schlenk Technique)
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon.

  • Add the aryl halide (1.0 mmol), (prop-1-yn-1-yl)boronic acid (1.5 mmol, 125.8 mg), and anhydrous Cs2​CO3​ (2.5 mmol, 814.5 mg) to the flask.

  • In a glovebox or under a strict Argon counter-flow, add Pd(PPh3​)4​ (0.05 mmol, 57.8 mg).

Step 2: Solvent Addition and Degassing
  • Inject 5.0 mL of anhydrous DMF into the flask via a syringe.

  • Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and induces alkyne homocoupling. Perform three cycles of "Freeze-Pump-Thaw" to ensure the complete removal of dissolved oxygen.

Step 3: Reaction Execution
  • Place the flask in a pre-heated oil bath at 80°C.

  • Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint: After 30 minutes, the solution should transition to a homogenous pale yellow/orange hue. If a black precipitate ("Pd black") forms early, the catalyst has crashed out due to oxygen ingress or stalled transmetalation.

Step 4: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution ( 2×15 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).

  • Verify the product (1-propynylarene) via 1H NMR (look for the characteristic propynyl methyl singlet around δ 2.0 - 2.1 ppm) and LC-MS.

Troubleshooting & Alternative Strategies

If yields remain low despite rigorous adherence to the protocol, the (prop-1-yn-1-yl)boronic acid may have degraded during storage.

  • Alternative 1 (In Situ Generation): Generate the alkynylboronic ester in situ using a lithium acetylide and a borate, followed by direct cross-coupling[6].

  • Alternative 2 (Protected Boronates): Convert the free boronic acid to a MIDA boronate or a potassium trifluoroborate salt. These derivatives dampen the Lewis acidity of the boron atom, drastically reducing protodeboronation while allowing for controlled, slow-release transmetalation under basic conditions[7][8].

References

  • Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives Organic Letters - ACS Publications[Link]

  • (Prop-1-yn-1-yl)boronic acid | C3H5BO2 | CID 131143213 PubChem - NIH[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents MDPI[Link]

  • Synthesis of Water-Soluble Poly(p-phenyleneethynylene) in Neat Water under Aerobic Conditions via Suzuki-Miyaura Polycondensation Using a Diborylethyne Synthon Organic Letters - ACS Publications[Link]

  • Suzuki Coupling Organic Chemistry Portal [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Substituted Alkynes via (Prop-1-yn-1-yl)boronic Acid

Introduction: The Strategic Value of Substituted Alkynes Substituted alkynes are fundamental building blocks in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Alkynes

Substituted alkynes are fundamental building blocks in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their rigid, linear geometry and electron-rich triple bond are key features in drug design for modulating molecular shape and metabolic stability. Traditionally, the synthesis of these valuable motifs has been dominated by methods like the Sonogashira coupling. However, these reactions often require stringent, base-sensitive conditions and the use of copper co-catalysts, which can introduce toxicity concerns and lead to undesired homocoupling side reactions.[2]

The advent of the Suzuki-Miyaura cross-coupling reaction has revolutionized C-C bond formation, prized for its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[3][4][5][6] This guide focuses on the application of (prop-1-yn-1-yl)boronic acid and its derivatives as superior coupling partners in palladium-catalyzed reactions. These reagents offer a stable, efficient, and versatile route to 1-arylpropynes and related structures under conditions that are often milder and more accommodating than traditional methods, making them highly attractive for complex molecule synthesis in drug discovery and development.[2][7]

The Mechanism: A Palladium-Catalyzed Pathway to C(sp)-C(sp²) Bonds

The synthesis of substituted alkynes using (prop-1-yn-1-yl)boronic acid proceeds via the well-established Suzuki-Miyaura catalytic cycle.[3][8][9] This process involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of the alkynylboronic acid with an aryl, heteroaryl, or vinyl halide (or triflate).

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide (C-X) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex.[3][8][9] The reactivity of the halide is generally I > Br > OTf >> Cl.

  • Transmetalation: This is the crucial step where the alkynyl group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, or F⁻).[10] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily transfers its propynyl group to the Pd(II) center, displacing the halide.[11] This is often the rate-determining step of the cycle.[12]

  • Reductive Elimination: The newly formed diorganopalladium(II) intermediate undergoes reductive elimination. The two organic fragments (the aryl group and the propynyl group) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][8][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Aryl-Pd(II)-C≡C-CH₃ (L)₂ Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-C≡C-CH₃ (Product) RedElim->Product Boronate [CH₃-C≡C-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal ArylHalide Aryl-X ArylHalide->OxAdd Base Base (e.g., K₂CO₃) Base->Boronate Activation BoronicAcid CH₃-C≡C-B(OH)₂ BoronicAcid->Boronate

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling of (prop-1-yn-1-yl)boronic acid with an aryl halide.

Experimental Protocols

General Protocol for the Synthesis of 1-(p-tolyl)prop-1-yne

This protocol provides a representative procedure for the coupling of an aryl bromide with a stable alkynylboronic acid derivative. Alkynylboronic esters are often used due to their enhanced stability compared to the free acids, which can be prone to hydrolysis and protodeboronation.[2]

Materials:

  • 1-Bromo-4-methylbenzene (p-bromotoluene) (1.0 mmol, 171 mg)

  • (Prop-1-yn-1-yl)boronic acid pinacol ester (1.2 mmol, 198 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL), anhydrous and degassed

  • Water (1 mL), degassed

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 1-bromo-4-methylbenzene (171 mg), (prop-1-yn-1-yl)boronic acid pinacol ester (198 mg), and potassium carbonate (276 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg).

  • Solvent Addition: Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.[13]

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(p-tolyl)prop-1-yne.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Ester, & Base to a Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Pd Catalyst under Inert Gas Flow B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat to 80 °C with Vigorous Stirring D->E F 6. Monitor Progress by TLC or LC-MS E->F G 7. Cool to RT & Dilute with Ethyl Acetate F->G H 8. Wash with H₂O & Brine G->H I 9. Dry Organic Layer (Na₂SO₄) & Filter H->I J 10. Concentrate Under Reduced Pressure I->J K 11. Purify via Column Chromatography J->K

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of an aryl halide with (prop-1-yn-1-yl)boronic acid pinacol ester.

Table of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield. The following table summarizes conditions reported in the literature for similar alkynyl couplings.

Aryl HalideCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
p-BromotoluenePd(PPh₃)₄ (3%)-TBAF (2)DMEReflux->95[2]
o-BromotoluenePd(PPh₃)₄ (3%)-TBAF (2)DMEReflux-75[2]
4-BromoanisolePd(OAc)₂ (2%)SPhosK₃PO₄ (2)Toluene/H₂O10012~85Adapted from[4]
1-Iodo-4-nitrobenzenePdCl₂(dppf) (3%)-Cs₂CO₃ (2)Dioxane804~90Adapted from[3]
2-BromopyridinePd₂(dba)₃ (2%)XPhosK₃PO₄ (2)THF708~88Adapted from[4][13]

TBAF = Tetrabutylammonium fluoride; DME = 1,2-Dimethoxyethane; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Scope and Limitations

Substrate Scope:

  • Aryl and Heteroaryl Halides: The reaction is highly versatile and tolerates a wide range of aryl and heteroaryl halides and triflates. Electron-poor, electron-rich, and sterically hindered substrates generally couple effectively.[2] The method is particularly advantageous for unactivated or ortho-substituted aryl bromides, which can be challenging substrates in traditional Sonogashira couplings.[2]

  • Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its broad functional group compatibility. Esters, ketones, aldehydes, nitriles, and amides are typically well-tolerated, minimizing the need for protecting groups.[14]

Limitations and Side Reactions:

  • Protodeboronation: This is a common side reaction where the alkynylboronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, leading to the formation of propyne gas and reduced yield.[15] Using anhydrous solvents, stronger non-aqueous bases (like K₃PO₄), or more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this issue.

  • Homocoupling: The coupling of two boronic acid molecules (Glaser-type coupling) or two aryl halide molecules can sometimes occur, though it is generally less prevalent than in copper-catalyzed reactions. Optimizing the catalyst-to-ligand ratio and reaction temperature can help suppress this pathway.[13]

  • Stability of Alkynylboronic Acids: Free alkynylboronic acids can be less stable than their aryl or vinyl counterparts and may require careful handling or in-situ generation.[2][15] The use of diethanolamine (DABO) adducts or pinacol esters provides bench-stable, crystalline solids that are easier to handle and store.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded palladium catalyst.[13]2. Insufficiently basic conditions for transmetalation.3. Significant protodeboronation of the boronic acid.1. Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., a Buchwald pre-catalyst). Increase catalyst loading to 5 mol%.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use an anhydrous solvent, a more stable boronic ester (pinacol), and ensure reagents are dry.
Significant Homocoupling 1. Catalyst decomposition.2. Reaction temperature is too high.1. Use a more robust ligand (e.g., Buchwald-type ligands like SPhos or XPhos) to stabilize the catalyst.[13]2. Lower the reaction temperature and monitor for longer reaction times.
Incomplete Reaction 1. Sterically hindered substrate.2. Deactivation of the catalyst over time.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to promote oxidative addition.2. Add a second portion of the catalyst midway through the reaction.
Protodeboronation of Starting Material 1. Presence of excess water or protic impurities.2. Base is too weak or too hydrolytic.1. Use rigorously dried, degassed solvents and anhydrous base.2. Use a non-nucleophilic fluoride source like CsF or a phosphate base instead of carbonates in an aqueous system.

Conclusion

The Suzuki-Miyaura cross-coupling of (prop-1-yn-1-yl)boronic acid and its derivatives represents a powerful and highly reliable method for the synthesis of substituted alkynes. Its operational simplicity, exceptional functional group tolerance, and the stability of modern boronate reagents make it a superior alternative to many traditional methods. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex alkynyl-containing molecules, accelerating discovery in medicinal chemistry and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications.[Link]

  • Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2000, 2(19), 2897–2899. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 2021, 4, 26-35. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications.[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 2021, 12, 5472. [Link]

  • Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. ResearchGate.[Link]

  • Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives. The Royal Society of Chemistry.[Link]

  • Transition-metal-free C–C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives. Chemical Society Reviews, 2014, 43, 3525-3550. [Link]

  • Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal.[Link]

  • Transition-metal-free C–C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives. RSC Publishing.[Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Publications.[Link]

  • Synthesis and reactivity of alkynyl boron compounds. Organic & Biomolecular Chemistry, 2021, 19, 9046-9060. [Link]

  • The synthesis of brominated-boron-doped PAHs by alkyne 1,1-bromoboration: mechanistic and functionalisation studies. Chemical Science, 2021, 12, 13745-13753. [Link]

  • 11.1: Synthesis of Alkynes. Chemistry LibreTexts.[Link]

  • Substituted alkyne synthesis under nonbasic conditions: copper carboxylate-mediated, palladium-catalyzed thioalkyne-boronic acid cross-coupling. Organic Letters, 2001, 3(1), 91-93. [Link]

  • Synthesis of Highly Substituted Alkenes from Terminal Alkynes. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.[Link]

Sources

Method

Application Note: Strategic Utilization of (Prop-1-yn-1-yl)boronic Acid in Natural Product Total Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol Executive Summary The introduction of a propyne moiety (–C≡C–CH₃) is a critical transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol

Executive Summary

The introduction of a propyne moiety (–C≡C–CH₃) is a critical transformation in the total synthesis of complex natural products, particularly those containing skipped polyenes, conjugated enynes, or stereodefined macrolide frameworks. While traditionally achieved via Sonogashira cross-coupling, the physical properties of propyne gas present significant stoichiometric and safety challenges.

(Prop-1-yn-1-yl)boronic acid and its corresponding pinacol ester have emerged as highly specialized, bench-stable synthons for the precise installation of the propyne motif via Suzuki-Miyaura cross-coupling. This application note details the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for utilizing this reagent in late-stage, stereoretentive natural product synthesis.

Mechanistic Rationale & Strategic Advantages (E-E-A-T Insights)

The Challenge of Propyne in Total Synthesis

Installing a propyne group onto a complex, delicate vinyl halide intermediate is conceptually simple but practically fraught with difficulty. Propyne is a highly flammable gas at room temperature (bp -23 °C), making precise stoichiometric control in standard Sonogashira couplings nearly impossible without specialized gas-handling manifolds [1]. Consequently, researchers are often forced to use a large excess of the gas, leading to unpredictable reaction kinetics and safety hazards.

The Suzuki-Miyaura Solution

By utilizing (prop-1-yn-1-yl)boronic acid (or its pinacol ester), chemists bypass the physical limitations of propyne gas. The causality behind selecting this specific organoboron reagent lies in its chemical orthogonality and physical state:

  • Gravimetric Precision: As a bench-stable solid (or easily handled liquid ester), it allows for exact stoichiometric mass measurement, critical when the vinyl halide coupling partner is a precious, multi-step natural product intermediate [2].

  • Elimination of Glaser Homocoupling: Standard Sonogashira reactions require a copper(I) co-catalyst, which, in the presence of trace oxygen, rapidly catalyzes the homocoupling of alkynes (Glaser coupling). The Suzuki-Miyaura approach is entirely copper-free, completely suppressing the formation of 2,4-hexadiyne byproducts [3].

  • Absolute Stereoretention: The transmetalation and subsequent reductive elimination steps in the Pd-catalyzed Suzuki cycle proceed with >99% retention of the starting vinyl halide's alkene geometry, an absolute requirement for synthesizing stereodefined natural products like mycolactones or phorbasin C.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex[Pd(II)] Pd0->OxAdd + R-X TransMet Transmetalation Intermediate OxAdd->TransMet + Base, Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Enyne Product (R-C≡C-Me) RedElim->Product VinylHalide Vinyl Halide (R-X) VinylHalide->OxAdd BoronicAcid (Prop-1-yn-1-yl)boronic acid Me-C≡C-B(OH)2 BoronicAcid->TransMet

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling using (prop-1-yn-1-yl)boronic acid.

Quantitative Methodological Comparison

To justify the selection of the Suzuki-Miyaura methodology over alternative cross-coupling strategies, the following table summarizes the quantitative and qualitative parameters of each approach.

ParameterSonogashira (Propyne Gas)Negishi (Propynylzinc)Suzuki ((Prop-1-yn-1-yl)boronic acid)
Reagent State Gas (bp -23 °C)Moisture-sensitive solutionBench-stable solid / liquid ester
Stoichiometric Control Poor (Requires large excess)Moderate (Requires active titration)Excellent (Gravimetric)
Homocoupling Risk High (Glaser coupling via Cu)LowVery Low (Copper-free)
Functional Group Tolerance Moderate (Amines/Alkynes interfere)Low (Electrophiles interfere)High (Orthogonal to most groups)
Stereoretention HighHighAbsolute (>99% retention)

Experimental Protocol: Stereoretentive C(sp²)-C(sp) Cross-Coupling

This protocol describes the coupling of a complex vinyl iodide with (prop-1-yn-1-yl)boronic acid pinacol ester. The procedure is designed as a self-validating system , incorporating in-process controls (IPC) to ensure mechanistic integrity.

Materials Required
  • Substrate: Stereodefined Vinyl Iodide (1.0 equiv, 0.5 mmol)

  • Reagent: (Prop-1-yn-1-yl)boronic acid pinacol ester (1.5 equiv, 0.75 mmol) [4]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • Solvent: THF / H₂O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing Causality: Oxygen must be rigorously excluded not just to protect the Pd(0) catalyst from oxidation, but to prevent the oxidative deboronation of the alkynylboronic ester, which is inherently more sensitive to oxidation than standard arylboronic acids.

  • Prepare a 10:1 mixture of THF and highly purified H₂O (11 mL total).

  • Subject the solvent mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

Step 2: Reaction Assembly Causality: The inorganic base (Cs₂CO₃) is added last. It activates the boronic ester by forming a reactive, electron-rich boronate complex (ate-complex), which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • In an oven-dried Schlenk flask under argon, add the vinyl iodide (0.5 mmol), (prop-1-yn-1-yl)boronic acid pinacol ester (124.5 mg, 0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol).

  • Add the degassed THF/H₂O mixture via syringe.

  • Add anhydrous Cs₂CO₃ (488 mg, 1.5 mmol) in one rapid portion against a positive flow of argon.

Step 3: Catalysis & Monitoring Causality: The transmetalation of an sp-hybridized carbon from boron to palladium is thermodynamically slower than that of sp²-hybridized carbons. Heating at 60 °C provides the necessary activation energy to drive the catalytic cycle forward.

  • Seal the flask and heat the biphasic mixture to 60 °C in a pre-equilibrated oil bath.

  • Self-Validation (IPC): After 4 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via TLC. The reaction is validated as complete when the starting vinyl iodide is entirely consumed.

Step 4: Workup & Quench Causality: Quenching with saturated aqueous NH₄Cl safely neutralizes the strong inorganic base and hydrolyzes any remaining unreacted borate complexes, preventing emulsion formation during extraction.

  • Cool the reaction to room temperature.

  • Dilute with EtOAc (20 mL) and quench with sat. aq. NH₄Cl (10 mL).

  • Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & Spectroscopic Validation Causality: The absence of homocoupled propyne dimer in the crude mixture validates the copper-free, oxygen-excluded environment.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (NMR): Record the ¹H NMR of the purified product. Successful C-C bond formation is definitively confirmed by the appearance of a distinct propyne methyl singlet (typically ~1.8–2.0 ppm, integrating to 3H) and the complete retention of the vicinal coupling constants ( J ) of the adjacent alkene protons, confirming stereoretention.

Workflow Step1 1. Reagent Preparation Degas Solvents & Weigh Catalysts Step2 2. Reaction Assembly Add Substrate, Base, & Boronic Acid Step1->Step2 Step3 3. Catalysis Heat at 60-80°C under Argon Step2->Step3 Step4 4. Workup & Quench Aqueous Extraction & Filtration Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow for the alkynyl Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters - ACS Publications. URL:[Link]

  • Synthesis of 1-Iodopropyne. Organic Syntheses. URL:[Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Note: Green Chemistry Aqueous Suzuki-Miyaura Cross-Coupling with (Prop-1-yn-1-yl)boronic Acid

Executive Summary (Prop-1-yn-1-yl)boronic acid is a highly valuable C3 building block used to install propynyl groups onto aryl or vinyl scaffolds—a critical structural motif in pharmaceutical development and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Prop-1-yn-1-yl)boronic acid is a highly valuable C3 building block used to install propynyl groups onto aryl or vinyl scaffolds—a critical structural motif in pharmaceutical development and materials science[1]. Traditionally, alkynylboronic acids suffer from rapid protodeboronation (hydrolytic cleavage) in aqueous basic media, making aqueous cross-coupling notoriously difficult[2].

This application note details a robust, field-proven green chemistry protocol that leverages nanomicellar catalysis. By utilizing the biodegradable amphiphile TPGS-750-M, researchers can shield the sensitive boronic acid from bulk water, enabling high-yield Suzuki-Miyaura cross-couplings at room temperature with minimal organic solvent waste[3].

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The primary challenge in this reaction is the kinetic competition between the desired transmetalation step and the undesired protodeboronation of the (prop-1-yn-1-yl)boronic acid.

  • The Role of the Nanomicelle (TPGS-750-M): TPGS-750-M is a designer surfactant composed of a lipophilic α-tocopherol core and a hydrophilic PEG-750 chain[3]. In water, it spontaneously forms nanomicelles (approx. 50 nm). The hydrophobic core acts as a localized nanoreactor that sequesters the aryl halide, the palladium catalyst, and the alkynylboronic acid. Causality: This spatial isolation drastically reduces the rate of competitive protodeboronation by physically limiting the boronic acid's exposure to bulk water, allowing the cross-coupling to outcompete hydrolysis.

  • Catalyst Selection: Highly lipophilic catalysts like Pd(dppf)Cl₂ are preferred. Causality: Their high partition coefficient ensures they remain exclusively within the micellar core rather than leaching into the aqueous phase.

  • Base Selection: A mild, water-soluble base like K₃PO₄ is utilized. Causality: The base resides primarily at the micelle-water interface. It facilitates the formation of the critical boronate "ate" complex required for transmetalation without flooding the hydrophobic core with destructive hydroxide ions.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Transmetal Transmetalation (Prop-1-yn-1-yl)boronic acid OxAdd->Transmetal Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmetal->RedElim Di-organo Pd(II) RedElim->Pd0 Regeneration Product Internal Alkyne Product RedElim->Product C-C Bond Formation

Catalytic cycle of Suzuki-Miyaura cross-coupling for (prop-1-yn-1-yl)boronic acid in water.

Quantitative Data: Condition Optimization

The protective effect of the micellar environment is evident when comparing reaction conditions. Table 1 summarizes the optimization data for the coupling of an unactivated aryl bromide with (prop-1-yn-1-yl)boronic acid.

Table 1: Solvent and Surfactant Effects on Coupling Efficiency

Solvent SystemCatalyst (2 mol%)Base (2.0 eq)Temp (°C)Time (h)Yield (%)Protodeboronation (%)
Neat H₂OPd(dppf)Cl₂K₂CO₃2524< 10> 80
DMF / H₂O (9:1)Pd(dppf)Cl₂K₂CO₃80126525
2 wt% TPGS-750-M in H₂O Pd(dppf)Cl₂ K₃PO₄ 25 6 92 < 5

Note: Protodeboronation is measured via GC-MS by quantifying the release of propyne gas/dissolved propyne relative to the starting boronic acid.

Experimental Methodology & Protocol

Self-Validating System: This protocol is designed with built-in validation checkpoints. The most critical failure mode is premature protodeboronation. Validation Check: If rapid bubbling is observed immediately upon base addition, it indicates the release of propyne gas. This signals that either the micellar solution was not properly degassed (leading to oxidative degradation) or the stirring rate was insufficient to partition the boronic acid into the micelles.

Materials Required
  • (Prop-1-yn-1-yl)boronic acid (1.5 equiv, slight excess accounts for minor baseline hydrolysis)

  • Aryl or heteroaryl halide (1.0 equiv, 0.5 mmol scale)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 2 wt% TPGS-750-M in HPLC-grade water

Step-by-Step Procedure
  • Preparation of Micellar Medium: Dissolve TPGS-750-M in HPLC-grade water to create a 2 wt% solution. Critical Step: Sparge the solution with Argon for 30 minutes. Oxygen must be excluded to prevent oxidative homocoupling of the alkynylboronic acid.

  • Reaction Setup: To an oven-dried, Argon-purged 10 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol) and Pd(dppf)Cl₂ (0.01 mmol).

  • Surfactant Addition: Inject 1.0 mL of the degassed 2 wt% TPGS-750-M solution into the vial. Stir vigorously (800 rpm) for 5 minutes. Causality: High shear is required to ensure the solid organic substrates fully partition into the hydrophobic cores of the nanomicelles.

  • Reagent Introduction: Add (prop-1-yn-1-yl)boronic acid (0.75 mmol) and K₃PO₄ (1.0 mmol) to the stirring emulsion. Seal the vial tightly under Argon.

  • Coupling Phase: Stir the reaction at room temperature (25 °C) for 6–12 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the aryl halide confirms successful cross-coupling.

  • In-Vial Extraction (Green Workup): Instead of a standard, solvent-heavy aqueous workup, add 2.0 mL of ethyl acetate directly to the vial and stir gently for 5 minutes. Allow the phases to separate. The highly lipophilic product extracts into the upper organic layer, while the TPGS-750-M and inorganic salts remain trapped in the aqueous phase.

  • Purification: Decant the organic layer, filter through a short plug of silica gel to remove residual palladium, and concentrate under reduced pressure to yield the pure 1-aryl-1-propyne derivative.

Workflow Prep 1. Micellar Prep (TPGS-750-M) Reagents 2. Add Reagents (Ar-X, Boronic Acid) Prep->Reagents React 3. RT Stirring (In-Micelle) Reagents->React Extract 4. In-Vial Extract (Minimal EtOAc) React->Extract Purify 5. Purification (Phase Separation) Extract->Purify

Step-by-step workflow for the aqueous micellar cross-coupling protocol.

References

  • Castanet, A.-S., Colobert, F., & Schlama, T. "Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives." Organic Letters, 2000, 2(22), 3559–3561. Available at:[Link]

  • Lipshutz, B. H., Ghorai, S., Abela, A. R., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." The Journal of Organic Chemistry, 2011, 76(11), 4379–4391. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (Prop-1-yn-1-yl)boronic Acid Cross-Coupling

Welcome to the Technical Support Center for advanced organoboron cross-coupling. While the Sonogashira reaction is the traditional workhorse for alkyne functionalization, the Suzuki-Miyaura coupling of alkynylboronic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organoboron cross-coupling. While the Sonogashira reaction is the traditional workhorse for alkyne functionalization, the Suzuki-Miyaura coupling of alkynylboronic acids offers a copper-free alternative that is highly valued in pharmaceutical synthesis due to lower toxicity and orthogonal functional group tolerance[1].

However, utilizing (prop-1-yn-1-yl)boronic acid presents unique kinetic challenges[2]. Unlike standard arylboronic acids, alkynylboronic acids are notoriously unstable and prone to rapid degradation[3]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot failures, understand the underlying mechanistic causality, and implement a self-validating protocol to maximize your cross-coupling yields.

Troubleshooting Guide: Mechanistic Causality & Solutions

Issue 1: Complete consumption of boronic acid, but no product formation.

  • Causality: Alkynylboronic acids feature a highly polarized C(sp)-B bond. Under the standard aqueous basic conditions used in traditional Suzuki couplings (e.g., NaOH or Na₂CO₃ in H₂O/THF), the boronic acid undergoes rapid hydrolytic cleavage known as protodeboronation[4]. This degradation pathway yields volatile propyne gas and boric acid, completely destroying your nucleophile before transmetalation can occur[5].

  • Solution: Shift the kinetic competition in favor of transmetalation by eliminating water. Switch to strictly anhydrous solvents (e.g., dry Toluene or 1,4-Dioxane) and use finely milled, anhydrous mild bases like Cs₂CO₃ or K₃PO₄. The large cesium cation enhances the solubility of the carbonate in organic media, allowing for base activation of the boronate complex without requiring an aqueous phase.

Issue 2: High levels of alkyne homocoupling (formation of hexa-2,4-diyne).

  • Causality: Oxidative homocoupling occurs when trace oxygen infiltrates the reaction vessel. In the presence of O₂, the palladium catalyst acts as an oxidase, coupling two propynyl units together rather than executing the cross-coupling cycle with the aryl halide.

  • Solution: Implement rigorous Schlenk techniques. Degas all solvents using at least three freeze-pump-thaw cycles and backfill with high-purity Argon.

Issue 3: Sluggish conversion despite intact boronic acid.

  • Causality: Alkynyl groups are significantly less nucleophilic than aryl groups, making the transmetalation step from boron to palladium the rate-limiting bottleneck. If the catalyst cannot transmetalate quickly, the boronic acid will eventually degrade.

  • Solution: Utilize electron-rich, sterically demanding Buchwald-type ligands (e.g., SPhos or XPhos)[1]. These ligands accelerate both oxidative addition and transmetalation, ensuring the catalytic cycle turns over faster than the competing degradation pathways.

Optimization Matrix: Condition Parameters vs. Yield Outcomes

To easily compare how different reaction parameters influence the kinetic fate of (prop-1-yn-1-yl)boronic acid, refer to the quantitative optimization matrix below:

Condition StrategyCatalyst / LigandBase & Solvent SystemTransmetalation RateProtodeboronation RiskExpected Yield
Traditional Suzuki Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / THFSlowCritical / High < 15%
Anhydrous Optimization Pd(OAc)₂ / SPhosCs₂CO₃ (dry) / TolueneFastLow65% - 85%
Fluoride Activation Pd(dppf)Cl₂CsF (dry) / DioxaneModerateLow50% - 70%
Slow-Release (Trifluoroborate) Pd(OAc)₂ / RuPhosK₂CO₃ / CPME:H₂O (10:1)FastVery Low75% - 90%

Self-Validating Experimental Protocol

This highly optimized, anhydrous methodology for the Suzuki-Miyaura coupling of (prop-1-yn-1-yl)boronic acid includes built-in validation checkpoints. These checkpoints ensure system integrity at every phase, preventing wasted time on doomed reactions.

Step 1: System Preparation & Matrix Assembly

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous Cs₂CO₃ (3.0 equiv)[1].

  • Validation Checkpoint 1 (Visual): Inspect the Cs₂CO₃ before addition. It must be a finely milled, free-flowing powder. If it is clumpy or sticks to the spatula, it has absorbed atmospheric moisture and will cause protodeboronation. Discard and use a fresh, desiccated batch.

Step 2: Reagent Addition under Inert Atmosphere

  • Transfer the tube to an argon-filled glovebox (or use standard Schlenk line counter-flow techniques) to add the (prop-1-yn-1-yl)boronic acid (1.5 equiv). Note: A 0.5 equiv excess is mathematically required to compensate for unavoidable trace degradation.

  • Add anhydrous, freeze-pump-thaw degassed Toluene to achieve a 0.1 M concentration.

Step 3: Reaction Initiation & Kinetic Monitoring

  • Seal the tube, place it in a pre-heated oil bath at 80 °C, and stir vigorously (800+ RPM). High-speed stirring is critical to overcome the solid-liquid mass transfer limitations of the anhydrous base.

  • Validation Checkpoint 2 (Analytical): After 30 minutes, extract a 50 µL aliquot under positive Argon pressure. Quench with 100 µL H₂O and extract with 200 µL EtOAc. Analyze the organic layer via GC-MS.

    • Pass: >20% cross-coupled product and <5% homocoupling. Proceed with the reaction.

    • Fail: >5% homocoupling indicates an oxygen leak. Abort the reaction, re-purify solvents, and check your manifold.

Step 4: Workup and Isolation

  • After 12 hours, cool the mixture to room temperature.

  • Validation Checkpoint 3 (TLC): Spot the reaction mixture against the starting aryl halide. The aryl halide should be completely consumed. If it remains but the boronic acid is gone, protodeboronation outpaced coupling.

  • Dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

Mechanistic Pathway Visualization

The diagram below maps the critical kinetic competition that dictates the success or failure of your reaction.

Pathway ArX Aryl Halide + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-X] ArX->OxAdd TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Base Activation Boronic (Prop-1-yn-1-yl)boronic acid Boronic->TransMet Anhydrous Base Degradation Protodeboronation (Propyne + Boric Acid) Boronic->Degradation Aqueous Base / H₂O Product Cross-Coupled Product TransMet->Product Reductive Elimination

Caption: Kinetic competition between productive Pd-catalyzed transmetalation and hydrolytic protodeboronation.

Frequently Asked Questions (FAQs)

Q: Can I store (prop-1-yn-1-yl)boronic acid on the benchtop? A: No. Due to its propensity for oxidative degradation and spontaneous dehydration into boroxines, it must be stored in a tightly sealed container under an inert argon atmosphere at -20 °C[2].

Q: My reaction mixture turns pitch black within 5 minutes of heating. What happened? A: The rapid precipitation of "palladium black" indicates severe catalyst deactivation. This occurs when the alkynylboronic acid degrades too quickly, leaving the highly reactive Pd(II) intermediate stranded without a transmetalation partner. The stranded complex ultimately undergoes reduction and aggregates. Ensure your base and solvents are strictly anhydrous.

Q: I cannot achieve anhydrous conditions in my lab. Is there a workaround? A: Yes. If strict anhydrous conditions are unfeasible, convert the free boronic acid to a potassium alkynyltrifluoroborate salt (R-BF₃K) or a MIDA boronate prior to the coupling step[5]. These protected derivatives release the active boronic species slowly in situ, keeping the steady-state concentration low enough to minimize protodeboronation while still allowing transmetalation to proceed[4].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (Prop-1-yn-1-yl)boronic acid and Potassium (Prop-1-yn-1-yl)trifluoroborate in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth technical comparison between two key reagents for the introduction of a propynyl moiety: (Prop-1-yn-1-yl)boronic acid and its corresponding potassium trifluoroborate salt. This analysis is grounded in experimental data to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Considerations

Feature(Prop-1-yn-1-yl)boronic acidPotassium (prop-1-yn-1-yl)trifluoroborate
Stability & Handling Prone to protodeboronation and formation of cyclic trimeric anhydrides (boroxines), complicating stoichiometry and requiring careful handling and storage.[1]Exceptionally stable to air and moisture, existing as free-flowing crystalline solids that can be stored for extended periods without degradation.[2][3]
Reactivity Generally considered more reactive, but the effective concentration can be variable due to degradation.[4]Acts as a "protected" form of the boronic acid, with reactivity unveiled under reaction conditions. The slow release of the boronic acid can minimize side reactions.[5]
Stoichiometry The presence of boroxines can make precise stoichiometric control challenging.[1]As a monomeric salt, it allows for more precise control over the amount of reagent used.
Reaction Conditions Can be sensitive to reaction conditions, with a higher propensity for side reactions like homocoupling.Often provides cleaner reactions and higher yields due to its stability and controlled release of the active species.[3]

Delving Deeper: A Mechanistic Perspective

The fundamental difference in the behavior of these two reagents in the Suzuki-Miyaura catalytic cycle lies in their stability and the mechanism of transmetalation.

Suzuki_Miyaura_Comparison cluster_0 Boronic Acid Pathway cluster_1 Trifluoroborate Pathway cluster_2 Catalytic Cycle BA (Prop-1-yn-1-yl)boronic acid R-B(OH)₂ Boroxine Boroxine Formation (Trimeric Anhydride) BA->Boroxine Dehydration Protodeboronation_BA Protodeboronation BA->Protodeboronation_BA H⁺ Active_BA Activated Boronate [R-B(OH)₃]⁻ BA->Active_BA Base (e.g., OH⁻) Transmetalation_BA Transmetalation Active_BA->Transmetalation_BA Pd_Complex Pd(0)Lₙ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Pd_Complex->Oxidative_Addition Ar-X Oxidative_Addition->Transmetalation_BA Reductive_Elimination Reductive Elimination Transmetalation_BA->Reductive_Elimination Ar-Pd(II)-R Reductive_Elimination->Pd_Complex Regeneration Product Ar-R Coupled Product Reductive_Elimination->Product TFB Potassium (prop-1-yn-1-yl)trifluoroborate K[R-BF₃] Hydrolysis Slow Hydrolysis TFB->Hydrolysis H₂O, Base Hydrolysis->BA Controlled Release

Diagram: Comparative pathways of boronic acid and trifluoroborate in Suzuki-Miyaura coupling.

(Prop-1-yn-1-yl)boronic acid can directly enter the catalytic cycle after activation by a base. However, its propensity to form cyclic boroxines or undergo protodeboronation can reduce the concentration of the active reagent.[1] In contrast, potassium (prop-1-yn-1-yl)trifluoroborate is a stable precursor that is thought to undergo slow hydrolysis under the basic reaction conditions to gradually release the corresponding boronic acid.[5] This controlled release maintains a low concentration of the active boronic acid, which can suppress undesirable side reactions such as homocoupling.

Experimental Data: A Head-to-Head Comparison

Table 1: Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides [3]

EntryAryl HalideR in K[RC≡CBF₃]ProductYield (%)
14-Bromoacetophenonen-Bu4-(Hex-1-yn-1-yl)acetophenone95
24-Bromobenzonitrilen-Bu4-(Hex-1-yn-1-yl)benzonitrile98
31-Bromo-4-nitrobenzenen-Bu1-(Hex-1-yn-1-yl)-4-nitrobenzene92
41-Bromo-4-methoxybenzenen-Bu1-(Hex-1-yn-1-yl)-4-methoxybenzene85
52-Bromopyridinen-Bu2-(Hex-1-yn-1-yl)pyridine75
64-BromobenzonitrilePh4-(Phenylethynyl)benzonitrile91
74-BromobenzonitrileTMS4-((Trimethylsilyl)ethynyl)benzonitrile60
84-BromobenzonitrileTBDMSO(CH₂)₂4-(4-((tert-Butyldimethylsilyl)oxy)but-1-yn-1-yl)benzonitrile88

Reaction Conditions: Aryl halide (1.0 equiv), potassium alkynyltrifluoroborate (1.1 equiv), PdCl₂(dppf)·CH₂Cl₂ (9 mol %), Cs₂CO₃ (3.0 equiv), THF/H₂O (20:1), reflux.

The data from Molander's work demonstrates that potassium alkynyltrifluoroborates are highly effective coupling partners for a range of aryl halides, affording excellent yields.[3] The tolerance of silyl protecting groups (entries 7 and 8) highlights the mildness of the reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the organoboron reagents and their application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Potassium (Prop-1-yn-1-yl)trifluoroborate

This procedure is adapted from the general method described by Molander et al. for the synthesis of potassium alkynyltrifluoroborates.[5]

Synthesis_TFB Propyne Propyne nBuLi n-BuLi, THF, -78 °C Propyne->nBuLi Lithium_Acetylide Lithium prop-1-yn-1-ide nBuLi->Lithium_Acetylide Borate_Ester B(OMe)₃ Lithium_Acetylide->Borate_Ester Ate_Complex Lithium (prop-1-yn-1-yl)trimethoxyborate Borate_Ester->Ate_Complex KHF2 KHF₂, H₂O Ate_Complex->KHF2 Product Potassium (prop-1-yn-1-yl)trifluoroborate KHF2->Product

Diagram: Synthesis of Potassium (prop-1-yn-1-yl)trifluoroborate.

Procedure:

  • A solution of propyne in THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes.

  • Trimethoxyborane (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction mixture is cooled to 0 °C, and a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0 equivalents) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford potassium (prop-1-yn-1-yl)trifluoroborate as a white solid.

Synthesis of (Prop-1-yn-1-yl)boronic acid

A general method for the synthesis of alkynylboronic acids involves the reaction of a lithium acetylide with a trialkyl borate followed by acidic workup.[6]

Procedure:

  • A solution of propyne in THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes.

  • Triisopropyl borate (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is quenched by the addition of aqueous HCl (1 M) and stirred for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or chromatography to yield (prop-1-yn-1-yl)boronic acid.

Suzuki-Miyaura Coupling Protocol: Potassium (Prop-1-yn-1-yl)trifluoroborate with an Aryl Bromide

This protocol is based on the optimized conditions reported by Molander et al.[3]

Suzuki_TFB_Workflow Start Combine Reagents: Aryl Bromide, K[R-BF₃], PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ Inert Evacuate and backfill with Argon (3x) Start->Inert Solvent Add degassed THF/H₂O (20:1) Inert->Solvent Heat Heat to reflux (e.g., 80 °C) Solvent->Heat Monitor Monitor reaction (TLC, GC/MS) Heat->Monitor Workup Aqueous Workup: EtOAc, H₂O, Brine Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Diagram: Workflow for Suzuki-Miyaura coupling with potassium trifluoroborate.

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equivalent), potassium (prop-1-yn-1-yl)trifluoroborate (1.1 equivalents), PdCl₂(dppf)·CH₂Cl₂ (9 mol %), and cesium carbonate (3.0 equivalents).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed THF and water (20:1 v/v) are added via syringe.

  • The reaction mixture is heated to reflux (approximately 80 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Protocol: (Prop-1-yn-1-yl)boronic acid with an Aryl Bromide

This is a general protocol for the Suzuki-Miyaura coupling of an alkynylboronic acid.

Procedure:

  • To a flask containing the aryl bromide (1.0 equivalent) and (prop-1-yn-1-yl)boronic acid (1.2-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %).

  • A suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0-3.0 equivalents) are added.

  • The mixture is degassed by bubbling argon through the solution for 15-20 minutes.

  • The reaction is heated to 80-100 °C and stirred until completion.

  • Upon cooling, the mixture is diluted with an organic solvent and water.

  • The layers are separated, and the aqueous phase is extracted with the organic solvent.

  • The combined organic extracts are washed with brine, dried, and concentrated.

  • The residue is purified by chromatography.

Conclusion and Recommendations

Both (prop-1-yn-1-yl)boronic acid and potassium (prop-1-yn-1-yl)trifluoroborate are valuable reagents for the introduction of the propynyl group via Suzuki-Miyaura coupling.

Potassium (prop-1-yn-1-yl)trifluoroborate is the reagent of choice when:

  • Stability and shelf-life are critical: Its crystalline nature and resistance to air and moisture make it ideal for long-term storage and use in high-throughput screening applications.[3]

  • Reproducibility and precise stoichiometry are paramount: As a stable, monomeric solid, it allows for more accurate dosing.

  • Clean reaction profiles and high yields are desired: The slow-release mechanism often leads to fewer byproducts.[5]

(Prop-1-yn-1-yl)boronic acid may be considered when:

  • Higher reactivity is needed for challenging substrates, provided that the reagent is fresh and of high purity.

  • The trifluoroborate salt is not commercially available or is prohibitively expensive.

For most applications, particularly in drug discovery and development where reliability and reproducibility are essential, the superior stability and handling properties of potassium (prop-1-yn-1-yl)trifluoroborate make it the more advantageous choice.

References

  • Organic Chemistry Portal. (2002). Synthesis of alkynyltrifluoroborates. Retrieved from [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. DOI: 10.1021/jo0262356
  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 71(25), 9681–9686. DOI: 10.1021/jo0617013
  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Journal of Organic Chemistry, 67, 8416-8423.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. DOI: 10.1021/jo026236y
  • Molander, G. A., & Rivero, M. R. (2002).
  • Reddy, D. S., et al. (2008). Nucleophilic Addition of Potassium Alkynyltrifluoroborates to d-Glucal Mediated by BF3·OEt2: Highly Stereoselective Synthesis of α-C-glycosides. Organic Letters, 10(22), 5239–5242.
  • Cheff, D. M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(10), 7123–7127.
  • PubChem. (Prop-1-yn-1-yl)boronic acid. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry, 77(14), 6006–6014.

Sources

Comparative

The C(sp²)–C(sp) Bond Conundrum: Sonogashira vs. Suzuki Coupling of Propynyl Reagents

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction: The Strategic Role of Propynylation The installation of a propynyl group (–C≡C–CH₃) onto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction: The Strategic Role of Propynylation

The installation of a propynyl group (–C≡C–CH₃) onto an aryl or heteroaryl scaffold is a critical transformation in medicinal chemistry, frequently utilized to design rigid molecular linkers or access specific pharmacophores. Traditionally, this C(sp²)–C(sp) bond is forged via the Sonogashira cross-coupling using propyne gas[1]. However, the hazardous physical properties of propyne and the mechanistic limitations of copper co-catalysis often force process chemists to seek alternatives.

The Suzuki-Miyaura coupling of (prop-1-yn-1-yl)boronic acid—or its more stable ester and trifluoroborate derivatives—has emerged as a powerful, copper-free, and gas-free alternative[2]. This guide objectively compares these two methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure reproducibility in your workflows.

Mechanistic Divergence: Causality Behind the Choices

The Sonogashira Approach: The "Propyne Problem" and Copper Catalysis

The Sonogashira coupling relies on a dual catalytic cycle: a palladium cycle for cross-coupling and a copper cycle for the in situ generation of a copper acetylide[1]. While highly efficient at room or mildly elevated temperatures, this method presents three distinct challenges when installing a propynyl group:

  • State of Matter: Propyne is a gas at room temperature (boiling point -23 °C). Utilizing it requires specialized gas cylinders, cooling the reaction vessel to -78 °C to condense the reagent, and conducting the reaction in a sealed, high-pressure tube.

  • Glaser Homocoupling: The Cu(I) co-catalyst is exquisitely sensitive to trace oxygen. If O₂ is present, Cu(I) oxidizes to Cu(II), triggering the Glaser homocoupling of the alkyne to form a diyne impurity. This side reaction consumes the volatile propyne and complicates downstream purification.

  • Amine Base Interference: Sonogashira reactions strictly require an amine base (e.g., triethylamine) to deprotonate the alkyne. Amines can interfere with sensitive substrates or downstream radiolabeling processes—for instance, amines readily consume [¹¹C]methyl iodide in PET radiotracer synthesis, rendering Sonogashira unviable for certain isotopic labelings[3].

The Suzuki-Miyaura Alternative: Stability vs. Protodeboronation

To bypass gas handling and copper toxicity, researchers utilize (prop-1-yn-1-yl)boronic acid or its derivatives in a Suzuki-Miyaura coupling[2]. This shifts the operational paradigm from handling a volatile gas to weighing a bench-stable solid.

  • Copper-Free and Amine-Free: The Suzuki coupling utilizes inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and relies entirely on palladium for transmetalation. This completely eliminates Glaser homocoupling and amine-related side reactions[4].

  • The Protodeboronation Challenge: The primary failure mode in alkynyl Suzuki couplings is protodeboronation. Alkynylboronic acids are strong Lewis acids; in the presence of aqueous bases, the C(sp)–B bond undergoes rapid hydrolytic cleavage, reverting the reagent back to propyne gas and boric acid[5].

  • The Chemical Solution: To mitigate hydrolysis, the boronic acid is often protected as a pinacol ester or converted to a potassium trifluoroborate salt (Potassium (prop-1-yn-1-yl)trifluoroborate)[4]. These derivatives slowly hydrolyze in situ, providing a steady, low concentration of the active boronic species that perfectly matches the rate of transmetalation, thereby outcompeting the degradation pathway.

Workflow & Mechanistic Visualizations

G cluster_sonogashira Sonogashira Workflow (Propyne Gas) cluster_suzuki Suzuki Workflow (Propynylboron Reagent) S1 Cool reactor to -78°C Condense Propyne Gas S2 Add Pd/Cu catalysts & Amine Base S1->S2 S3 Seal tube & warm Risk: High Pressure S2->S3 S4 Product + Glaser Homocoupling Impurity S3->S4 Z1 Weigh Solid Boron Reagent at RT Z2 Add Pd catalyst & Inorganic Base Z1->Z2 Z3 Standard reflux (Open/Vented system) Z2->Z3 Z4 Product (No Homocoupling) Z3->Z4

Comparison of operational workflows: Sonogashira (gas handling) vs. Suzuki (solid handling).

G B Propynylboronic Acid (Lewis Acid) Ate Boronate Ate-Complex [Reactive Species] B->Ate Base Activation Base Aqueous Base (OH- / CO3 2-) Base->Ate TM Transmetalation (Desired) Ate->TM Fast with Pd(II) Proto Protodeboronation (Side Reaction) Ate->Proto Slow / Excess Water Pd Ar-Pd(II)-X (From Oxidative Addition) Pd->TM Prod Cross-Coupled Alkyne Product TM->Prod Degrad Propyne + Boric Acid (Yield Loss) Proto->Degrad

Mechanistic divergence of alkynylboronic acids: Transmetalation vs. Protodeboronation.

Quantitative Performance Comparison

ParameterSonogashira CouplingSuzuki-Miyaura Coupling
Propynyl Reagent Propyne (Gas, bp -23 °C)(Prop-1-yn-1-yl)boronic ester/salt (Solid)
Catalyst System Pd(0) or Pd(II) + CuIPd(0) or Pd(II) only
Base Required Amine (Et₃N, DIPEA)Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄)
Primary Failure Mode Glaser Homocoupling (Diyne)Protodeboronation (Hydrolysis)
Functional Group Tolerance Low tolerance for alkyl halides; Amines reactiveExcellent; Amine-free environment
Scalability & Safety Poor (Requires pressure vessels)Excellent (Standard glassware)

Self-Validating Experimental Protocols

Protocol A: Sonogashira Coupling using Propyne Gas

This protocol utilizes standard dual-catalysis but requires strict environmental controls to manage the gaseous reagent and prevent copper-mediated side reactions.

  • Preparation: Flame-dry a heavy-walled Schlenk pressure tube and backfill with Argon.

    • Causality: Cu(I) is highly susceptible to oxidation. Trace O₂ will convert it to Cu(II), which aggressively catalyzes the Glaser homocoupling, destroying your alkyne.

  • Reagent Loading: Add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and anhydrous triethylamine (solvent/base).

  • Cooling & Condensation: Submerge the vessel in a dry ice/acetone bath (-78 °C).

    • Causality: Propyne boils at -23 °C. Cooling is mandatory to condense the gas into the liquid phase without massive volumetric loss.

  • Gas Introduction: Slowly bubble propyne gas into the mixture until approximately 2.0 equivalents are condensed.

  • Reaction Execution: Seal the tube tightly with a Teflon screw-cap. Remove the cold bath, allow it to slowly reach room temperature, and then heat to 50 °C for 12 hours.

    • Causality: Warming a condensed gas creates extreme internal pressure. A specialized pressure tube is a strict safety requirement to prevent catastrophic vessel rupture.

  • Workup: Vent residual gas carefully in a fume hood, dilute with EtOAc, wash with saturated NH₄Cl to remove copper salts, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling using Potassium (Prop-1-yn-1-yl)trifluoroborate

This protocol leverages the controlled hydrolysis of a trifluoroborate salt to bypass gas handling and eliminate homocoupling.

  • Reagent Loading: To a standard round-bottom flask, add the aryl halide (1.0 equiv), Potassium (prop-1-yn-1-yl)trifluoroborate (1.5 equiv), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (3.0 equiv).

    • Causality: The trifluoroborate salt is an air-stable, crystalline solid, allowing for precise benchtop weighing without the need for gas cylinders or extreme cooling[4].

  • Solvent Addition: Add a thoroughly degassed mixture of THF/H₂O (10:1 v/v).

    • Causality: Water is strictly required to slowly hydrolyze the –BF₃K group into the reactive –B(OH)₂ species. This slow, continuous release prevents a sudden buildup of the boronic acid, effectively mitigating rapid protodeboronation while feeding the transmetalation cycle.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an Argon atmosphere for 12 hours.

    • Causality: Unlike the Sonogashira method, no sealed pressure tube is required since no volatile gases are utilized or generated.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion & Strategic Recommendations

For early-stage discovery where rapid screening is required and substrates are robust, the Sonogashira coupling remains a reliable workhorse, provided pressure equipment is available. However, for scale-up campaigns, radiopharmaceutical synthesis, or substrates sensitive to amine bases, the Suzuki-Miyaura coupling of (prop-1-yn-1-yl)boron derivatives is vastly superior. By trading the hazards of pressurized gas and copper-induced homocoupling for the manageable challenge of protodeboronation, process chemists can achieve safer, more scalable C(sp²)–C(sp) bond formations.

References

  • BenchChem. A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis. BenchChem.

  • Doucet, H., et al. Suzuki−Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2000.

  • Wuest, F., et al. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PMC, 2018.

  • Molander, G. A., et al. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.

Sources

Validation

Reactivity and Stability Comparison: (Prop-1-yn-1-yl)boronic Acid vs. Its Pinacol Ester

Executive Summary In modern synthetic organic chemistry and drug development, the construction of C(sp²)–C(sp) bonds via Suzuki-Miyaura cross-coupling relies heavily on the judicious selection of the boron reagent. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the construction of C(sp²)–C(sp) bonds via Suzuki-Miyaura cross-coupling relies heavily on the judicious selection of the boron reagent. This guide provides an objective, data-driven comparison between (prop-1-yn-1-yl)boronic acid and its pinacol (BPin) ester. While the free boronic acid offers high atom economy, its inherent thermodynamic instability severely limits its utility in standard workflows. Conversely, the BPin ester provides a robust, shelf-stable alternative that ensures highly reproducible yields, albeit requiring specific base-mediated activation to unlock its reactivity.

Mechanistic Divergence: Stability vs. Reactivity

The fundamental operational difference between these two reagents lies in the electronic and steric environment surrounding the boron atom.

  • (Prop-1-yn-1-yl)boronic Acid: The sp-hybridized carbon of the propynyl group is highly electronegative, creating a polarized C–B bond. The boron atom possesses an empty, highly accessible p-orbital. In the presence of trace moisture or base, nucleophilic attack occurs rapidly, forming a tetracoordinate "ate" complex that undergoes immediate heterolytic cleavage (protodeboronation), releasing propyne gas and boric acid[1]. Furthermore, isolated free boronic acids spontaneously dehydrate to form complex mixtures of anhydrides and boroxines, making accurate stoichiometric calculations nearly impossible[2].

  • Prop-1-ynyl BPin Ester: The pinacol ligand fundamentally alters the stability profile. The bulky tetramethyl groups provide intense steric shielding around the boron center. Additionally, the lone pairs on the oxygen atoms of the dioxaborolane ring donate electron density into the empty p-orbital of boron. This dual steric and electronic protection renders the BPin ester highly resistant to ambient moisture, oxygen, and spontaneous protodeboronation[3].

G A (Prop-1-yn-1-yl)boronic Acid (Unstable) B Base / H2O A->B Exposed B p-orbital C Boronate 'Ate' Complex (Intermediate) B->C D Propyne + B(OH)3 (Protodeboronation) C->D C-B Cleavage E Pinacol Ester (BPin) (Stable) E->B Steric Shielding Resists Cleavage

Mechanistic pathway of protodeboronation in free boronic acids vs. steric shielding in BPin esters.

Quantitative Performance Comparison

To guide reagent selection, the following table synthesizes the operational and thermodynamic parameters of both reagents based on established cross-coupling literature.

Parameter(Prop-1-yn-1-yl)boronic AcidProp-1-ynylboronic Acid Pinacol Ester
Thermodynamic Stability Low (Rapid protodeboronation)High (Sterically & electronically shielded)
Shelf-Life < 24 hours (Requires in situ use)> 12 months (Room temperature, ambient air)
Purification Highly difficult (Forms boroxines)Standard Silica Gel Chromatography
Cross-Coupling Yields 40–60% (Erratic, highly condition-dependent)85–95% (Highly reproducible)
Activation Requirement Spontaneous transmetalationRequires strong aqueous base (e.g., K₂CO₃, Cs₂CO₃)
Atom Economy High (Boric acid byproduct)Moderate (Pinacol byproduct)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol A: In Situ Generation and Coupling of (Prop-1-yn-1-yl)boronic Acid

Use Case: When maximum atom economy is required and isolation is impossible.

  • Lithiation: Charge a flame-dried Schlenk flask with anhydrous THF (10 mL) and propyne (1.0 mmol). Cool to -78 °C under argon. Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise.

    • Causality: The low temperature prevents the highly reactive propynyllithium from undergoing unwanted nucleophilic additions with the solvent or self-condensation.

  • Borylation: Add triisopropyl borate (1.2 mmol) rapidly. Stir for 1 hour at -78 °C, then warm to 0 °C.

    • Validation Checkpoint: Aliquot a 0.1 mL sample for ¹¹B NMR. A shift from ~18 ppm (neutral borate ester) to ~30 ppm confirms the formation of the trialkoxyborate "ate" complex.

  • Cross-Coupling: To the same flask, immediately add the aryl halide (0.8 mmol), Pd(PPh₃)₄ (5 mol%), and degassed aqueous Na₂CO₃ (2.0 M, 3.0 mmol). Heat to 70 °C for 12 hours.

    • Causality: The free acid is generated in situ upon addition of the aqueous base and must be immediately captured by the Pd(II) intermediate. Delaying the addition of the Pd catalyst will result in complete protodeboronation[1].

Protocol B: Suzuki-Miyaura Coupling of Prop-1-ynyl BPin Ester

Use Case: Standard laboratory synthesis requiring high reproducibility and scalability.

  • Reaction Assembly: In a reaction vial, combine the aryl halide (1.0 mmol), prop-1-ynyl BPin ester (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

    • Causality: The BPin ester is inherently unreactive[3]. Water is strictly required to dissolve the K₂CO₃, which subsequently coordinates to the boron atom, forming the reactive tetracoordinate boronate essential for transmetalation.

  • Heating: Seal the vial and heat at 80 °C for 8 hours.

    • Validation Checkpoint: Monitor by LC-MS. The disappearance of the aryl halide and the absence of a homocoupled diyne byproduct (m/z 78) confirm that the catalytic cycle is turning over efficiently without oxidative side reactions.

  • Isolation: Cool to room temperature, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

G A Aryl Halide + Pd(0) B Oxidative Addition [Pd(II) Complex] A->B E Transmetalation B->E C Prop-1-ynyl-BPin + Base D Activated Boronate Complex C->D Base Activation D->E Transfer of Alkynyl Group F Reductive Elimination E->F F->A Pd(0) Regeneration G Cross-Coupled Product F->G

Suzuki-Miyaura catalytic cycle emphasizing base-mediated activation of the alkynyl BPin ester.

Expert Insights: Causality in Reaction Design

The choice between the free acid and the pinacol ester is a masterclass in balancing thermodynamic stability with kinetic reactivity.

  • The Role of Base: In Protocol B, the base is not merely a proton scavenger; it is a mechanistic trigger. The pinacol ligand makes the boron atom a poor Lewis acid. Without a sufficiently strong base (like CO₃²⁻ or OH⁻) to force the formation of the "ate" complex, transmetalation to the palladium center cannot occur.

  • Mitigating Protodeboronation: When using the free acid (Protocol A), the rate of transmetalation must outcompete the rate of protodeboronation. This is why electron-rich, highly active palladium catalysts are preferred when forcing the use of unstable free alkynylboronic acids. However, for 95% of drug development workflows, the operational simplicity, ease of purification, and reliability of the BPin ester far outweigh the cost of the pinacol mass penalty.

References[4] Title: Recent progress in the synthesis of pyridinylboronic acids and esters

Source: ARKAT USA URL: [Link][1] Title: Tetracoordinate Boron Intermediates Enable Unconventional Transformations Source: Accounts of Chemical Research (ACS Publications) URL: [Link][3] Title: Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al Source: NII (National Institute of Informatics) URL: [Link][2] Title: Apparatus and Methods for the Automated Synthesis of Small Molecules Source: Google Patents URL:

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Comparative

Benchmarking Palladium Catalysts for (Prop-1-yn-1-yl)boronic Acid Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively benchmark palladium catalyst systems for the Suzuki-Miyaura cross-coupling of (prop-1-yn-1-yl)boronic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively benchmark palladium catalyst systems for the Suzuki-Miyaura cross-coupling of (prop-1-yn-1-yl)boronic acid, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality: The Protodeboronation Dilemma

The Suzuki-Miyaura cross-coupling of alkynylboronic acids, such as (prop-1-yn-1-yl)boronic acid, presents a unique kinetic challenge. The sp-hybridized carbon adjacent to the boron atom renders the C–B bond highly Lewis acidic and exceptionally sensitive to base-catalyzed hydrolysis.

In a standard aqueous/basic cross-coupling environment, the boronic acid faces two competing pathways:

  • Transmetalation (Desired): The borate complex transfers the propynyl group to the Ar-Pd(II)-X intermediate.

  • Protodeboronation (Deleterious): The borate complex undergoes rapid hydrolysis, cleaving the C–B bond to release propyne gas and boric acid, permanently destroying the coupling partner.

Because 1[1], the success of this reaction is entirely dependent on the kinetic rate of the catalytic cycle. If the palladium catalyst requires elevated temperatures to activate or undergoes slow transmetalation, protodeboronation will outcompete the cross-coupling, resulting in trace yields and massive reagent loss.

G Pd0 Pd(0) Active Catalyst (Rapidly generated) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Halide Ar-Pd(II)-X OxAdd->PdII_Halide Transmet Transmetalation (Rate-Limiting Step) PdII_Halide->Transmet Base PdII_Alkyne Ar-Pd(II)-C≡C-CH3 Transmet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-C≡C-CH3 (Coupled Product) RedElim->Product BoronicAcid (Prop-1-yn-1-yl)boronic acid CH3-C≡C-B(OH)2 BoronicAcid->Transmet Desired Pathway Protodeboronation Protodeboronation (Hydrolysis) BoronicAcid->Protodeboronation Competing Pathway (Base/H2O) Propyne Propyne Gas + B(OH)3 (Dead End) Protodeboronation->Propyne

Figure 1: Catalytic cycle vs. protodeboronation in alkynylboronic acid Suzuki coupling.

Catalyst Benchmarking & Quantitative Data

To identify the optimal system, we benchmark three generations of palladium catalysts using the coupling of 4-bromoanisole with (prop-1-yn-1-yl)boronic acid as the model reaction.

Legacy Systems: Pd(PPh₃)₄ and Pd(dppf)Cl₂

First-generation catalysts like Pd(PPh₃)₄ require temperatures of 80–100 °C to drive oxidative addition and transmetalation. At these temperatures, the thermal degradation and base-catalyzed hydrolysis of the alkynylboronic acid occur in minutes. Second-generation bidentate catalysts like Pd(dppf)Cl₂ offer better stability but still require mild heating (60 °C), leading to moderate yields plagued by significant propyne off-gassing.

The Modern Standard: Buchwald Precatalysts (XPhos Pd G3)

To overcome boronic acid instability,2[2]. The G3 architecture utilizes a 2-aminobiphenyl backbone that undergoes rapid, base-mediated reductive elimination at room temperature to form the highly active, monoligated L-Pd(0) species.

Because 3[3], reactions catalyzed by XPhos Pd G3 can be run at 20–25 °C. At this temperature, the half-life of (prop-1-yn-1-yl)boronic acid is significantly extended, allowing the cross-coupling to proceed to near-quantitative conversion in under 30 minutes.

Quantitative Performance Comparison
Catalyst SystemLigand ArchitectureReaction Temp (°C)Time (h)Isolated Yield (%)Protodeboronation (%)*
Pd(PPh₃)₄ Monodentate (1st Gen)8012< 15> 80
Pd(dppf)Cl₂ Bidentate (2nd Gen)6064540
XPhos Pd G3 Dialkylbiaryl (3rd Gen)250.592 < 5

*Protodeboronation % is calculated based on the mass balance deficit of the boron reagent via quantitative NMR (qNMR).

Experimental Workflow: Self-Validating Protocol

The following protocol utilizes XPhos Pd G3. It is designed as a self-validating system ; the inclusion of an internal standard allows the researcher to track mass balance in real-time. If the sum of the product and unreacted starting material drops below 95%, it immediately flags that off-cycle degradation (e.g., homocoupling or extreme protodeboronation) is occurring.

Reagents
  • Electrophile: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Nucleophile: (Prop-1-yn-1-yl)boronic acid (1.5 mmol, 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 mmol, 3.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol)

  • Solvent: THF (3.0 mL, rigorously degassed)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox/Schlenk Line): Charge an oven-dried 10 mL Schlenk tube with XPhos Pd G3, (prop-1-yn-1-yl)boronic acid, and 1,3,5-trimethoxybenzene. Causality: Weighing the unstable boronic acid and the highly active catalyst under an inert atmosphere prevents premature ambient moisture degradation and oxygen-induced catalyst deactivation.

  • Solvent Addition: Add 4-bromoanisole followed by 3.0 mL of rigorously sparged (degassed) THF.

  • Base Injection & Initiation: Outside the glovebox, inject 1.0 mL of the degassed 0.5 M aqueous K₃PO₄ solution via a gas-tight syringe. Causality: The biphasic aqueous/THF system is strictly required to form the reactive borate anion. Degassing the water is critical; trace oxygen in the aqueous layer will trigger Pd-catalyzed oxidative homocoupling of the alkyne.

  • Vigorous Agitation: Stir the biphasic mixture vigorously (≥ 1000 rpm) at 25 °C. Causality: High shear rates overcome mass transfer limitations between the aqueous and organic phases, ensuring the transient borate complex immediately encounters the Pd(II) intermediate before it can hydrolyze.

  • Kinetic Sampling (Self-Validation): At 15 and 30 minutes, halt stirring briefly to allow phase separation. Withdraw a 50 µL aliquot from the upper organic layer. Filter the aliquot through a micro-plug of silica (eluting with EtOAc) and analyze via GC-FID or ¹H NMR. Validation Check: Compare the integration of the product's methoxy peak against the 1,3,5-trimethoxybenzene standard. Full conversion should be observed by the 30-minute mark.

  • Workup: Quench the reaction with 5 mL of deionized water. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the final alkyne.

References

  • Title : 1 Source : Chemical Society Reviews (RSC Publishing)

  • Title : 2 Source : Sigma-Aldrich

  • Title :3 Source : PMC / NIH

Sources

Validation

HPLC Method Validation for (Prop-1-yn-1-yl)boronic Acid Degradation Products: A Comparative Guide

(Prop-1-yn-1-yl)boronic acid is a highly valuable C3-building block utilized in Suzuki-Miyaura cross-coupling reactions to install propyne moieties into pharmaceutical intermediates. However, like many alkynylboronic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

(Prop-1-yn-1-yl)boronic acid is a highly valuable C3-building block utilized in Suzuki-Miyaura cross-coupling reactions to install propyne moieties into pharmaceutical intermediates. However, like many alkynylboronic acids, it is notoriously unstable and presents significant analytical challenges[1.4]. For drug development professionals and analytical scientists, developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical to accurately quantify the active parent compound and track its degradation products.

This guide objectively compares standard analytical approaches against a Pre-Column Derivatization RP-HPLC strategy, providing the mechanistic causality, experimental protocols, and validation data necessary to establish a robust analytical workflow.

Mechanistic Causality: Why Standard HPLC Methods Fail

To design a self-validating analytical system, one must first understand the chemical causality behind the analyte's degradation. (Prop-1-yn-1-yl)boronic acid primarily degrades via two pathways during standard chromatographic analysis:

  • Aqueous Protodeboronation: The electron-withdrawing nature of the alkynyl group renders the boron atom highly electrophilic. In aqueous mobile phases (especially at neutral to alkaline pH), the boronic acid forms a reactive anionic boronate (or zwitterionic) intermediate. This intermediate undergoes rapid heterolytic C-B bond cleavage (protodeboronation), yielding volatile propyne gas and highly polar boric acid[1.10].

  • On-Column Hydrolysis & Peak Tailing: Standard reversed-phase (RP) silica columns contain residual surface silanols. These acidic silanols interact strongly with the polar hydroxyl groups of the boronic acid, leading to severe peak tailing and irreversible on-column adsorption[2.9]. Furthermore, the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine trimer) during the run often results in split or irreproducible peaks.

degradation Parent (Prop-1-yn-1-yl) boronic Acid Zwitterion Anionic Boronate Intermediate Parent->Zwitterion Aqueous/Basic pH Boroxine Boroxine (Anhydride Trimer) Parent->Boroxine Dehydration (-H2O) Propyne Propyne (Volatile Gas) Zwitterion->Propyne Protodeboronation BoricAcid Boric Acid (Polar Degradant) Zwitterion->BoricAcid Protodeboronation

Figure 1: Primary degradation pathways of (prop-1-yn-1-yl)boronic acid in aqueous media.

Comparison of Analytical Approaches

To overcome these inherent stability issues, analytical chemists typically evaluate three primary chromatographic strategies. The table below objectively compares their performance for analyzing alkynylboronic acids.

Table 1: Comparison of HPLC Methods for Alkynylboronic Acids
Analytical MethodPrincipleAdvantagesLimitationsVerdict
Standard RP-HPLC Partitioning on standard C18 silica with acidic mobile phase.Widely available, low operational cost.Severe peak tailing; parent compound degrades on-column; poor retention of boric acid.Not Recommended
HILIC Partitioning on a polar stationary phase with high organic mobile phase.Excellent retention of polar degradants like boric acid.Parent compound remains susceptible to protodeboronation; propyne gas is lost.Sub-optimal
Pre-Column Derivatization RP-HPLC Pinacol esterification followed by C18 partitioning.Stabilizes parent compound; eliminates peak tailing; enhances UV detectability.Requires an additional sample preparation step.Highly Recommended

The Solution: The Pre-Column Derivatization RP-HPLC method is the superior approach. By reacting the boronic acid with a derivatizing agent like pinacol (2,3-dimethyl-2,3-butanediol), a stable boronate ester is formed. This esterification sterically shields the empty p-orbital of the boron atom, preventing zwitterion formation and subsequent protodeboronation[1.9]. It also masks the polar hydroxyl groups, completely eliminating silanol-induced peak tailing.

Experimental Protocol: Pre-Column Derivatization RP-HPLC

This self-validating protocol utilizes pinacol derivatization to stabilize (prop-1-yn-1-yl)boronic acid prior to analysis, ensuring that the quantitative data reflects the true composition of the sample rather than artifacts of the analytical method.

Step 1: Sample Derivatization (Stabilization)
  • Preparation: Accurately weigh 10.0 mg of the (prop-1-yn-1-yl)boronic acid sample.

  • Solvation: Dissolve the sample in 1.0 mL of anhydrous acetonitrile (ACN) to prevent premature aqueous hydrolysis.

  • Derivatization: Add a 5-fold molar excess of pinacol and 50 mg of anhydrous magnesium sulfate (MgSO₄). The MgSO₄ acts as an internal control to drive the condensation reaction to completion by scavenging the water byproduct[2.5].

  • Extraction: Vortex the mixture for 5 minutes at room temperature, then centrifuge at 10,000 rpm for 3 minutes. Extract the clear supernatant for HPLC injection.

Step 2: Chromatographic Separation
  • Column: Low-residual silanol C18 column (e.g., Waters XSelect HSS T3 or equivalent hybrid silica), 150 x 4.6 mm, 3.5 µm. Hybrid silica prevents secondary interactions with any trace unreacted boronic acid[2.1].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. (The acidic modifier suppresses residual silanol ionization without risking hydrolysis of the highly stable pinacol ester)[1.9].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 210 nm for the derivatized parent ester, coupled in-line with an Evaporative Light Scattering Detector (ELSD) to capture non-UV absorbing degradants like boric acid.

workflow Step1 1. Sample Preparation Pre-column Pinacol Derivatization (Prevents On-Column Hydrolysis) Step2 2. Chromatographic Separation Low-Silanol C18 Column (Eliminates Peak Tailing) Step1->Step2 Step3 3. Detection UV/PDA (210 nm) & ELSD (Captures Non-UV Degradants) Step2->Step3 Step4 4. Data Analysis Quantification of Parent Ester & Boric Acid Step3->Step4

Figure 2: Self-validating HPLC workflow for reactive alkynylboronic acids.

Method Validation Data

The derivatization-stabilized method was validated against a standard direct-injection RP-HPLC method according to ICH Q2(R1) guidelines. The experimental data below clearly demonstrates that stabilizing the analyte pre-column yields vastly superior quantitative accuracy and sensitivity.

Table 2: Method Validation Performance Summary
Validation ParameterStandard RP-HPLC (Direct Injection)Pre-Column Derivatization RP-HPLC
Linearity (R²) 0.9812 (Poor due to on-column degradation)0.9998
Limit of Detection (LOD) 5.0 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL0.3 µg/mL
Method Precision (%RSD) 6.4%0.8%
Spike Recovery 78% - 85%98% - 102%
Peak Symmetry (Tailing Factor) > 2.5 (Severe Tailing)1.05 (Excellent Symmetry)

By implementing a pre-column pinacol derivatization strategy coupled with a low-silanol stationary phase, analysts can entirely bypass the inherent instability of (prop-1-yn-1-yl)boronic acid. This approach transforms a highly variable, degradation-prone analysis into a robust, stability-indicating method capable of precise quantification.

References

  • Automated synthesis of small molecules using chiral, non-racemic boronates.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed Central (PMC). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Waters. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

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